The table below summarizes the available pharmacokinetic information for this compound. Key parameters such as volume of distribution, half-life, and clearance are not reported in the searched literature.
| Parameter | Reported Findings |
|---|---|
| Absorption | Not systemically absorbed; actions are local to the gastrointestinal tract [1] [2]. Some sources note it is absorbed to some extent in the duodenum and jejunum [3] [4]. |
| Metabolism | Not extensively documented. If systemically absorbed, it undergoes extensive metabolism [1] [4]. |
| Route of Elimination | If absorbed, it is excreted via the bile [1] [5]. |
| Volume of Distribution | Not Available [1]. |
| Protein Binding | Not Available [1]. |
| Half-Life | Not Available [1]. |
| Clearance | Not Available [1]. |
The mechanism of action and related experimental findings provide context for the pharmacokinetic behavior.
The following diagram illustrates the journey of this compound in the body based on available data:
A 1985 study investigated the mechanism by adding docusate directly to the jejunum of healthy patients. At the calculated concentrations, researchers observed an increase in the secretion of water, sodium, chloride, and potassium, alongside a decrease in the absorption of glucose and bicarbonate. Based on in vitro data, the study suggested this effect was due to an increase in intracellular cyclic AMP, potentially directly by docusate or via E series prostaglandins [1].
For a researcher audience, it is critical to note two significant themes in the available literature:
Docusate sodium, also known as dioctyl sulfosuccinate sodium salt (DOSS) or Aerosol OT [1] [2], is classified as an anionic surfactant. Its molecular structure features a hydrophilic sulfosuccinate head group and two hydrophobic 2-ethylhexyl tails [1]. This configuration is key to its surface-active behavior.
The table below summarizes its core chemical and surfactant properties:
| Property | Description |
|---|---|
| Chemical Name | 1,4-bis(2-ethylhexyloxy)-1,4-dioxobutane-2-sulfonic acid, sodium salt [1] |
| Molecular Formula | C20H37NaO7S [1] |
| Molecular Weight | 422.23 g/mol [3] / 421.57 g·mol−1 [1] |
| CAS Number | 577-11-7 [2] [3] |
| Surfactant Type | Anionic [4] [1] |
| Critical Micelle Concentration (CMC) | Information not explicitly stated in search results; requires experimental determination. |
| HLB Value | Information not explicitly stated in search results; requires experimental determination. |
This structure allows the molecule to orient at oil-water interfaces, significantly lowering surface tension [4] [5]. When the concentration of this compound in an aqueous solution exceeds its Critical Micelle Concentration (CMC), the molecules spontaneously assemble into micelles [6]. In these micelles, the hydrophobic tails cluster inward to form a core, sequestered from water, while the hydrophilic heads form an outer shell in contact with the aqueous environment [6].
In pharmaceutical applications, this compound's surfactant properties underpin its proposed mechanism as a stool softener.
The following diagram illustrates this multi-step pharmacological pathway:
Advanced computational studies provide insight into this compound's micelle behavior and solvent interactions. One methodology involves using Molecular Dynamics (MD) simulations to calculate solvation free energies, treating the micelle core and bulk solvent as separate phases to determine partition coefficients [6].
A 2025 study quantified the affinity of dimethyl sulfoxide (DMSO) and water for the core of sodium docusate micelles. Key findings are summarized below:
| Experimental Parameter | Finding / Methodology |
|---|---|
| Key Finding | Substantial enrichment of DMSO in the micellar core compared to the bulk solvent mixture [6]. |
| Solvation Free Energy (ΔG) | DMSO: -23.8 ± 2.6 kJ/mol; Water: -10.8 ± 2.5 kJ/mol [6]. |
| Partition Coefficient (Kcore/bulk) | DMSO partition coefficient was significantly >1, indicating strong preferential partitioning into the micelle core [6]. |
| Core Mole Fraction (Xcore) | Increased from 13.3% to 47.3% as bulk DMSO content rose from 10 to 50 mol% [6]. |
| Technical Implication | DMSO penetration destabilizes the micelle's hydrophobic core, driving formation of larger micelles to reduce surface-to-volume ratio [6]. |
This experimental workflow can be visualized as follows:
Despite its widespread use and well-understood surfactant properties, the clinical efficacy of this compound as a laxative is debated.
DOSS, systematically known as sodium 1,4-bis(2-ethylhexyl) sulfosuccinate, is an anionic surfactant prized for its exceptional ability to reduce surface tension. The table below summarizes its core chemical and physical characteristics [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate [2] |
| Synonyms | Docusate Sodium; DSS; Aerosol-OT (AOT) [1] [2] |
| CAS Number | 577-11-7 [2] |
| Molecular Formula | C₂₀H₃₇NaO₇S [1] [2] |
| Molecular Weight | 444.56 g/mol [2] |
| Physical Appearance | White, waxy solid [2] |
| Solubility | Soluble in water (1.5 g/100cc at 25°C), oils, hydrocarbons, and most organic solvents [2] |
In medicine, DOSS is widely used as a stimulant-free laxative and stool softener, marketed under brand names like Colace and DulcoEase [1].
Beyond pharmaceuticals, DOSS's surfactant properties make it a valuable component across numerous industries. The table below outlines its diverse applications [2] [4] [5].
| Industry | Primary Function | Example Applications |
|---|---|---|
| Pharmaceuticals | Emulsifier, solubilizer, wetting agent, laxative active ingredient [1] [4] | Tablet lubricant, topical preparations, drug delivery systems [1] |
| Personal Care & Cosmetics | Surfactant, foaming agent, dispersant [2] [4] | Shampoos, bath products, facial cleansers [4] |
| Industrial Cleaning | Detergent, wetting agent, degreaser [2] [4] | Industrial cleaners, machinery degreasers [4] |
| Agriculture | Spreading agent, emulsifier [2] [4] | Pesticide and herbicide formulations [4] |
| Food Industry | Emulsifier, dispersant, stabilizer [1] [2] | Pasteurized cheese spreads, cream cheeses, salad dressings (up to 0.5% by weight) [1] |
| Paints & Coatings | Dispersing agent, wetting agent [5] | Paints, inks [5] |
| Textiles | Wetting agent, penetrant [2] | Textile processing, scouring, and finishing [2] |
For research purposes, understanding the environmental and toxicological profile of DOSS is critical. Key experimental findings are summarized below.
| Study Focus | Key Experimental Data |
|---|
| Aquatic Toxicity (Zebrafish) | • LC₅₀ (96-hr for embryos): 33.3 mg/L [6] • Sub-lethal Effects: Morphological malformations (e.g., reduced skull and eye size) at concentrations as low as 10 mg/L; misregulation of genes related to oxidative stress and DNA damage in adults [6] | | Stability (Environmental) | DOSS shows high stability under neutral and acidic conditions but undergoes rapid photodegradation under simulated solar conditions, with a half-life of approximately 63 hours [7]. |
Based on the zebrafish toxicity study [6], the experimental workflow for assessing the sub-lethal effects of DOSS can be visualized as follows:
For researchers and drug development professionals, the key points are:
While docusate sodium is widely available and prescribed, you should be aware of the critical research and discussions surrounding its effectiveness.
| Aspect | Details | Evidence & Context |
|---|---|---|
| Mechanism of Action | Surfactant (anionic detergent) that reduces surface tension of stool, allowing water and fat to penetrate, thus softening fecal mass [1] [2] [3]. | Preclinical and in vitro studies [1]. |
| Onset of Action | Oral: 12 to 72 hours [2] [4]. Rectal: 2 to 15 minutes [1] [5]. | Product monographs and clinical guidelines [5] [4]. |
| Efficacy Controversy | Multiple studies and reviews conclude it is no more effective than placebo for increasing stool frequency or softening [1] [2] [6]. | Systematic reviews, RCTs in hospice/cancer patients [2] [6]. |
| Key Criticisms | Contributes to polypharmacy, increases drug costs without proven benefit, less effective than psyllium [2] [7] [6]. | Health services and comparative effectiveness research [6]. |
For your technical guide, the following methodologies from key studies highlight the evidence base on docusate.
Study by Tarumi et al. (Hospice Patients)
Study by McRorie et al. (Systematic Review)
De-implementation Initiative (Academic Medical Center)
The hypothesized mechanism of action for this compound, based on its surfactant properties, can be visualized in the diagram below.
Hypothesized surfactant mechanism of this compound. Evidence for clinical effect is debated. [1] [2] [3]
The case of this compound highlights several critical considerations for drug development professionals and researchers:
Reverse micelles (RMs) are nanoscale assemblies where surfactant molecules organize in non-polar solvents, creating isolated aqueous compartments within a continuous organic phase. These structures possess a unique amphiphilic nature, with surfactant head groups oriented inward toward the water core and tail groups extending into the organic solvent. This configuration makes RMs particularly valuable in pharmaceutical applications for encapsulating hydrophilic therapeutic compounds that would otherwise be incompatible with lipid-based delivery systems. The nanoscale environment within RMs can stabilize proteins and peptides against degradation while providing a mechanism for controlled release, making them increasingly important in advanced drug delivery platforms [1].
This compound (DOC) is an anionic surfactant with well-established safety profiles and regulatory approval for pharmaceutical use. Its molecular structure consists of a sulfosuccinate head group and twin hydrocarbon tails, granting favorable self-assembly properties for RM formation. DOC-based RMs have demonstrated particular efficacy in enhancing the lipophilicity of therapeutic peptides, addressing one of the most significant challenges in oral peptide delivery—the hydrophilic character that limits membrane permeability [2]. Recent advances have positioned DOC-based RMs as promising carriers for next-generation peptide therapeutics, including GLP-1 analogues like semaglutide, which show poor oral bioavailability (<1%) in conventional formulations.
Table 1: Key Characteristics of Reverse Micelle Systems for Pharmaceutical Applications
| Characteristic | This compound RMs | Cationic Surfactant RMs | Phospholipid RMs |
|---|---|---|---|
| Surfactant Type | Anionic | Cationic (e.g., ELA) | Amphoteric |
| Typical rCMC Range | 50-150 mM (in oil mixtures) | 25-100 mM (in oil mixtures) | Variable |
| Zeta Potential | ≈ -45 mV | ≈ +36 mV | Near neutral |
| Peptide Loading Capacity | High | High | Moderate |
| Biocompatibility | Established safety profile | Varies by compound | Excellent |
| Regulatory Status | Pharmaceutical approved | Food additive approved (ELA) | Pharmaceutical approved |
The following protocol outlines the systematic preparation and optimization of this compound reverse micelles for peptide encapsulation, based on established methodologies with recent enhancements [2].
Figure 1: this compound Reverse Micelle Preparation Workflow
Table 2: Optimized Formulation Parameters for this compound Reverse Micelles
| Parameter | Optimal Range | Impact on Performance | Optimization Method |
|---|---|---|---|
| Surfactant Concentration | 1.5-2 × rCMC | Ensures complete micellization; affects payload capacity | rCMC determination via TCNQ solubility |
| Water Content (W₀) | 15-25 | Balances peptide solubility and RM stability | Incremental water addition to cloud point |
| Oil Phase Composition | GMCC:C8 (1:4) preferred | Influences rCMC and drug solubility | Comparative rCMC in different oil mixtures |
| Aqueous Phase pH | 7.0-7.4 (peptide-dependent) | Maintains peptide stability and activity | pH-stability profiling of peptide |
| Surfactant:Peptide Ratio | 10:1 to 50:1 (mol/mol) | Optimizes encapsulation efficiency | HPLC quantification of payload |
Comprehensive evaluation of this compound RMs reveals consistent performance across multiple batches, with key parameters demonstrating their suitability for peptide delivery applications. Size analysis typically shows hydrodynamic diameters between 50-300 nm, with the specific size distribution dependent on the water content (W₀) and surfactant concentration. The PDI generally remains below 0.3, indicating a homogeneous population of micelles with narrow size distribution—a critical factor for predictable drug release profiles and bioavailability. Zeta potential measurements consistently show strongly negative values around -45 mV, reflecting the anionic character of this compound and predicting excellent colloidal stability through electrostatic repulsion between micelles [2].
The payload capacity of DOC-based RMs represents one of their most significant advantages for peptide delivery. Experimental data with semaglutide demonstrates approximately 2-fold higher lipophilicity compared to hydrophobic ion pairs (HIP), translating to a 4.2-fold higher payload when incorporated into SEDDS formulations. This enhanced capacity directly addresses a major limitation in oral peptide delivery—the need for high drug loading to achieve therapeutic doses in reasonable formulation volumes. The encapsulation process itself shows excellent efficiency (>85%) when optimized parameters are employed, particularly with respect to surfactant concentration and water content [2].
The transition from RMs to SEDDS represents a critical formulation advancement for practical pharmaceutical applications. The RM-containing oil phase can be directly incorporated into standard SEDDS preconcentrates consisting of oil (e.g., GMCC), surfactant (e.g., Kolliphor EL), and cosolvents in optimized ratios. Upon gentle agitation in aqueous media (e.g., gastrointestinal fluids), these systems spontaneously form fine nanoemulsions with the peptide intact within the resulting nanodroplets. The self-emulsification process typically achieves droplet sizes between 50-300 nm with PDI around 0.3, maintaining the negative zeta potential characteristic of this compound [2].
Table 3: Performance Comparison of this compound RMs versus Alternative Formulations
| Performance Metric | DOC Reverse Micelles | ELA Reverse Micelles | Hydrophobic Ion Pairs |
|---|---|---|---|
| Payload (mg/g) | 4.2 ± 0.3 | 3.8 ± 0.4 | 1.0 ± 0.2 |
| Droplet Size (nm) | 152 ± 24 | 168 ± 31 | 205 ± 42 |
| PDI | 0.28 ± 0.04 | 0.31 ± 0.06 | 0.35 ± 0.08 |
| Zeta Potential (mV) | -45.2 ± 3.1 | +36.4 ± 2.8 | -38.7 ± 4.2 |
| Caco-2 Permeability Enhancement | 2.3-fold | 2.1-fold | 1.8-fold |
| Cytocompatibility (% viability) | 78.5 ± 5.2 | 75.3 ± 6.1 | 82.4 ± 4.8 |
Biological evaluation of DOC-based RM formulations demonstrates excellent compatibility with pharmaceutical requirements. Cytocompatibility assessments using Caco-2 cell lines show high cell viability (>75%) at concentrations up to 0.1%, indicating acceptable safety margins for oral administration. Hemolytic activity studies further confirm minimal red blood cell damage at therapeutic concentrations, supporting the favorable safety profile of this compound in RM formulations. These biological safety data, combined with the established regulatory status of this compound, facilitate the translational pathway for RM-based peptide delivery systems [2].
Permeability studies across Caco-2 monolayers reveal that SEDDS containing DOC RMs enhance peptide permeability by at least 2-fold compared to unformulated peptide controls. This significant improvement in transmembrane transport addresses the fundamental challenge of poor peptide absorption across intestinal epithelia. The mechanism appears to involve a combination of enhanced lipophilicity, protection against enzymatic degradation, and potential effects on tight junction permeability, though the specific contributions of each mechanism require further investigation [2].
The application of this compound RMs has shown particular promise for GLP-1 analogues such as semaglutide, which face significant delivery challenges due to their hydrophilic character and susceptibility to enzymatic degradation. The RM approach provides a protective microenvironment that shields the peptide from degradation while enhancing compatibility with lipid-based intestinal absorption pathways. For semaglutide specifically, DOC-based RMs have achieved significantly higher payloads compared to traditional hydrophobic ion pairing approaches (4.2-fold improvement), enabling more practical dosing regimens for oral administration [2]. This advancement is particularly relevant given the growing importance of GLP-1 analogues for managing type 2 diabetes and obesity.
Beyond GLP-1 analogues, the DOC RM platform shows potential for a broad range of therapeutic peptides including insulin, exenatide, and other molecules with molecular weights up to approximately 12 kDa. The encapsulation process appears broadly applicable to hydrophilic peptides containing both charged and uncharged functional groups, distinguishing it from ion pairing approaches that require specific ionizable moieties. This versatility positions RM technology as a platform approach for oral peptide delivery that could address the significant limitations of current injection-only formulations [2].
Successful implementation of DOC RM technology requires systematic optimization of several critical parameters that influence performance:
Figure 2: Reverse Micelle Characterization and Optimization Strategy
This compound reverse micelle technology represents a robust and versatile platform for enhancing the delivery of therapeutic peptides. The systematic approach to RM formation, optimization, and characterization outlined in these application notes provides researchers with a validated methodology for exploiting this promising drug delivery strategy. The ability of DOC RMs to significantly increase peptide payload in lipid-based systems—demonstrated by the 4.2-fold improvement for semaglutide—addresses a fundamental limitation in oral peptide delivery. Furthermore, the compatibility of peptide-loaded RMs with SEDDS formulations enables the development of sophisticated delivery systems that enhance intestinal permeability while protecting their payload from degradation.
The continued refinement of RM technology, including the development of phospholipid-based surfactants for improved biological accuracy and the optimization of RM parameters to better mimic cellular membrane environments, promises to further enhance the utility of this approach [3]. As research advances, RM systems are likely to find expanding applications in structural biology, drug discovery, and targeted therapeutic delivery, leveraging their unique capacity to house membrane-associated proteins in controlled nanoscale environments. The protocols and data presented herein provide a solid foundation for these developments, establishing this compound reverse micelles as a valuable tool in the pharmaceutical scientist's arsenal.
Microemulsions are optically isotropic, thermodynamically stable systems composed of oil, water, and surfactant mixtures that form spontaneously without requiring high-energy input. These systems are characterized by their nanoscopic droplet size (typically below 100 nm) and ability to simultaneously solubilize both hydrophilic and lipophilic compounds. Unlike nanoemulsions, which are kinetically stable and require high-energy preparation methods, microemulsions form spontaneously through appropriate selection of components and ratios, making them particularly valuable in pharmaceutical applications for enhancing drug solubility and bioavailability.
This compound (also known as dioctyl sodium sulfosuccinate or DSS) is an anionic surfactant with the chemical formula C₂₀H₃₇NaO₇S and molecular weight of 444.56 g/mol. It features a sulfosuccinate polar head group and two 2-ethylhexyl hydrophobic chains, giving it an amphiphilic character ideal for microemulsion formation. As a pharmaceutical excipient, this compound is widely used in microemulsion-based drug delivery systems to improve the solubility and absorption of poorly water-soluble drugs, particularly those belonging to Class II of the Biopharmaceutics Classification System (BCS). Its unique molecular structure enables the formation of both direct (oil-in-water) and reverse (water-in-oil) micelles depending on the solvent environment, making it exceptionally versatile for various formulation applications [1] [2].
The development of an effective this compound-based microemulsion requires careful selection of components based on their physicochemical properties and biocompatibility:
Surfactant Considerations: this compound serves as the primary surfactant in these systems. At concentrations above its critical micelle concentration (CMC), which is approximately 0.05-0.1% w/v, this compound molecules spontaneously arrange at oil-water interfaces, significantly reducing surface tension and facilitating microemulsion formation. The anionic nature of this compound provides excellent emulsification properties but may require pH adjustment for optimal performance in certain applications. Studies have demonstrated that this compound can form both direct micelles in aqueous solutions and reverse micelles in non-polar organic solvents, with the specific structure depending on the solvent environment and composition [1] [3].
Oil Phase Selection: The oil phase serves as the non-polar reservoir for lipophilic active ingredients. Suitable oils should exhibit high solubilizing capacity for the target active pharmaceutical ingredient (API) and compatibility with this compound. Based on solubility studies, castor oil has demonstrated exceptional properties for microemulsion formulations, particularly when combined with this compound. Other viable options include medium-chain triglycerides, ethyl oleate, and sesame oil, selected based on their API solubility profiles and safety considerations for the intended route of administration [4].
Co-surfactant Requirements: Co-surfactants are essential for providing additional fluidity to the interfacial film and further reducing interfacial tension. Appropriate co-surfactants for this compound systems include polyethylene glycol (PEG) derivatives such as PEG 1500, PEG 400, and propylene glycol. These compounds should be selected based on their ability to enhance microemulsion stability and prevent phase separation. The optimal surfactant-to-co-surfactant ratio typically ranges from 1:1 to 3:1, with specific ratios determined through systematic optimization studies [4].
Table 1: Pre-formulation Screening Matrix for this compound Microemulsions
| Formulation Code | Oil Content (%) | Surfactant:Co-surfactant Ratio | This compound Concentration (%) | Visual Appearance | Stability Assessment |
|---|---|---|---|---|---|
| P1 | 10 | 1:1 | 45 | Transparent | Stable |
| P4 | 10 | 2:1 | 60 | Transparent | Stable |
| P5 | 10 | 3:1 | 67.5 | Transparent | Stable |
| P6 | 15 | 1:1 | 42.5 | Transparent | Stable |
| P9 | 15 | 2:1 | 56.6 | Transparent | Stable |
| P10 | 15 | 3:1 | 63.6 | Transparent | Stable |
| P14 | 20 | 2:1 | 53.3 | Transparent | Stable |
| P15 | 20 | 3:1 | 60 | Transparent | Stable |
Systematic optimization of this compound microemulsions employs statistical design of experiments (DoE) methodologies to efficiently evaluate the impact of multiple variables and their interactions. The extreme vertices design, a specialized DoE approach for mixture formulations, enables researchers to identify optimal component ratios with minimal experimental runs. This method varies the proportions of oil, surfactant, and co-surfactant while maintaining the total composition at 100%, with droplet size and polydispersity index (PDI) serving as critical quality attributes for assessing microemulsion performance. The resulting data is used to construct pseudo-ternary phase diagrams that map the microemulsion domain—the specific composition ranges where stable, transparent microemulsions form [4].
Additional optimization parameters include:
Water content adjustment: In reverse micelle systems, the water-to-surfactant molar ratio (W₀) significantly impacts micelle size and properties. Studies with this compound reverse micelles have demonstrated that increasing W₀ values from 1 to 14 results in progressive micellar swelling and changes in internal water properties from "bound" to "bulk" characteristics [5] [3].
Temperature optimization: The formation of this compound micelles is temperature-dependent, with entropic factors dominating at lower temperatures and enthalpic contributions becoming more significant at elevated temperatures. Optimal temperature ranges should be determined for specific formulation compositions [1].
Ionic strength adjustment: For this compound-based systems, ionic components can influence micelle formation through charge screening effects. Appropriate buffer selection and ionic strength optimization can enhance microemulsion stability [1].
Table 2: Component Solubility Assessment for this compound Microemulsions
| Component Type | Candidate Materials | Solubility Capacity (mg/g) | Selection Priority |
|---|---|---|---|
| Oil Phase | Castor Oil | 12.8 | High |
| Medium-Chain Triglycerides | 9.4 | Medium | |
| Ethyl Oleate | 8.7 | Medium | |
| Soybean Oil | 7.2 | Low | |
| Surfactant | This compound | Self-surfactant | Primary |
| Co-surfactant | PEG 1500 | 15.2 | High |
| PEG 400 | 13.6 | Medium | |
| Propylene Glycol | 11.9 | Medium |
Protocol 1: Standard Microemulsion Preparation
This protocol describes the preparation of a this compound-based microemulsion using the self-emulsification method, adapted from established procedures with optimization for pharmaceutical applications [4].
Drug incorporation: Dissolve 50 mg of the active pharmaceutical ingredient (e.g., resveratrol or other poorly water-soluble compound) in the melted co-surfactant (PEG 1500) using a magnetic stirrer at 40°C until complete dissolution is achieved.
Oil phase preparation: Combine the drug-co-surfactant mixture with the selected oil phase (castor oil) in a glass vial and mix thoroughly using a vortex mixer for 2-3 minutes.
Surfactant addition: Gradually add this compound (Cremophor RH60 may be used as a complementary surfactant if needed) to the mixture while maintaining continuous stirring.
Equilibration: Subject the final mixture to constant stirring using a magnetic stirrer at 500 rpm for 30 minutes at ambient temperature (25°C) to ensure complete mixing and equilibrium establishment.
Storage: Store the resulting microemulsion in a sealed amber glass container under inert atmosphere at -20°C until further characterization.
Protocol 2: Reverse Micelle Formation for Specialized Applications
For applications requiring reverse micelle formation, such as nanoparticle synthesis or enzyme encapsulation, the following specialized protocol is recommended [1] [3]:
Organic phase preparation: Dissolve this compound in a non-polar organic solvent (cyclohexane is commonly used) at a concentration of 50-100 mM using a volumetric flask.
Aqueous phase addition: Slowly add the aqueous solution (containing any water-soluble compounds to be encapsulated) to the organic phase while vortexing at medium speed.
Composition adjustment: Systematically vary the water-to-surfactant molar ratio (W₀) from 1 to 14 by adding calculated volumes of aqueous solution to achieve the desired micelle size and properties.
Equilibration: Allow the system to equilibrate for 24 hours at constant temperature before characterization to ensure complete reverse micelle formation.
Protocol 3: Droplet Size and Size Distribution Analysis
Sample preparation: Dilute the microemulsion formulation 100-fold with distilled water to avoid multiple scattering effects during analysis.
Instrument calibration: Calibrate the dynamic light scattering (DLS) instrument using standard latex beads of known size according to manufacturer instructions.
Measurement conditions: Set measurement temperature to 25°C with an equilibration time of 2 minutes and perform measurements at a 90° scattering angle.
Data collection: Conduct a minimum of 10 measurements per sample with automatic duration adjustment. Report the average droplet diameter (Z-average) and polydispersity index (PDI) as measures of size distribution width.
Quality threshold: Acceptable microemulsions should exhibit PDI values below 0.3, indicating a narrow size distribution suitable for pharmaceutical applications.
Protocol 4: Stability Assessment Under Accelerated Conditions
Centrifugation test: Subject the microemulsion to centrifugation at 10,000 rpm for 30 minutes and examine for phase separation, creaming, or cracking.
Freeze-thaw cycling: Expose the formulation to three complete freeze-thaw cycles alternating between -20°C and 25°C with 24-hour dwell times at each temperature.
Long-term stability: Store the microemulsion at 4°C, 25°C, and 40°C for 90 days with periodic sampling for droplet size, PDI, and drug content analysis.
Robustness evaluation: Challenge the system with mild stress conditions including pH variation (4.0-8.0) and dilution (1:10 to 1:1000) with simulated gastric and intestinal fluids.
The following workflow illustrates the complete microemulsion development process from component selection to final characterization:
Advanced characterization of this compound microemulsions provides crucial insights into their structural properties and performance characteristics:
Solvent Partitioning Analysis: Investigate the distribution of solvents within the micellar structure using computational approaches. Molecular dynamics simulations combined with solvation free energy calculations have revealed significant DMSO enrichment in this compound micelles, with core mole fraction increasing from 13.3% to 47.3% as bulk DMSO content rises from 10 to 50 mol%. This preferential partitioning is driven by more favorable solvation free energy for DMSO (-23.8 ± 2.6 kJ/mol) compared to water (-17.5 ± 2.6 kJ/mol), providing a molecular-level explanation for micellar growth in DMSO-rich environments [1].
Spectroscopic Characterization: Employ fluorescence spectroscopy to determine critical aggregation constants (CAC) and investigate surfactant-polymer interactions. Zeta potential measurements provide information about surface charge changes in the presence of complementary excipients like povidone. These techniques have demonstrated that this compound-povidone interactions can increase microenvironment viscosity around dissolving particles, potentially affecting drug release rates [2].
Microscopic Evaluation: Utilize transmission electron microscopy (TEM) with negative staining to visualize micelle morphology and confirm size distribution data obtained from light scattering techniques. Cryo-TEM offers particular advantages for examining native microemulsion structure without drying artifacts.
Table 3: Application Overview for this compound Microemulsions
| Application Area | Formulation Type | Key Benefits | Representative Drugs |
|---|---|---|---|
| Oral Drug Delivery | Self-microemulsifying drug delivery systems (SMEDDS) | Enhanced solubility, lymphatic absorption, bypass first-pass metabolism | Resveratrol, carbamazepine, diazepam |
| Intranasal Delivery | Oil-in-water microemulsions | Bypass blood-brain barrier, direct CNS delivery, rapid onset | Curcumin, quercetin, insulin |
| Reverse Micelle Applications | Water-in-oil microemulsions | Nanoparticle synthesis, enzyme encapsulation, biosensing | Various nanomaterials, proteins |
| Topical Formulations | Bicontinuous microemulsions | Enhanced skin penetration, sustained release | Anti-inflammatory agents, antifungals |
This compound microemulsions have demonstrated significant potential in diverse pharmaceutical applications:
Oral Drug Delivery Enhancement: SMEDDS incorporating this compound have shown remarkable ability to improve oral bioavailability of poorly water-soluble drugs. Optimization studies with resveratrol demonstrated approximately 2.5-fold enhancement in cumulative drug release and 2.6-fold increase in intestinal permeability compared to drug suspension, highlighting the potential for significant bioavailability improvement. This enhancement mechanism involves increased solubilization capacity, interaction with gastrointestinal membranes, and potential lymphatic transport bypassing first-pass metabolism [4].
Intranasal Delivery to CNS: The incorporation of this compound in microemulsions for intranasal administration enables direct nose-to-brain delivery, bypassing the blood-brain barrier. This approach is particularly valuable for neurological disorders, with studies demonstrating successful delivery of carbamazepine, diazepam, and other CNS-active agents. The nasal mucosa provides approximately 150 cm² of absorption surface with reduced enzymatic activity compared to the gastrointestinal system, enabling more efficient drug delivery [6].
Reverse Micelle Applications: this compound reverse micelles serve as nanoreactors for nanoparticle synthesis and enzyme encapsulation. The confined water pool within reverse micelles provides a unique environment for controlling chemical reactions and stabilizing biological molecules. Studies with Subtilisin Carlsberg demonstrated that enzymatic activity increases with higher water content (W₀ values) in this compound reverse micelles, accompanied by faster hydration dynamics at the enzyme's active site [3] [2].
Phase Separation Issues: If phase separation occurs during formulation, consider adjusting the surfactant-to-co-surfactant ratio toward 3:1 or increasing the total surfactant/co-surfactant concentration to 85-90% of the formulation. Temperature fluctuations during storage can also cause instability, necessitating strict temperature control during preparation and storage.
Drug Precipitation: Precipitation of active compounds may occur during dilution or storage. To address this challenge, optimize the drug loading level to not exceed 70% of the maximum solubilization capacity determined in pre-formulation studies. Alternatively, incorporate additional solubilizing agents or modify the oil-to-surfactant ratio to enhance solubilization capacity.
Viscosity Abnormalities: Unexpected increases in viscosity may indicate the formation of liquid crystalline structures rather than microemulsions. Incorporate additional co-surfactant (5-10% incremental increases) to fluidize the interfacial film and disrupt ordered structures that lead to excessive viscosity.
The following diagram illustrates the key characterization parameters and their relationships in evaluating this compound microemulsion performance:
Successful development of this compound microemulsions requires systematic validation:
Robustness Testing: Evaluate the formulation's resistance to pH changes, dilution effects, and temperature variations. Document any phase separation, precipitation, or droplet size changes under these stress conditions.
Scalability Assessment: Monitor critical quality attributes (droplet size, PDI, drug content) during scale-up from laboratory to pilot scale. Adjust mixing parameters as needed to maintain consistent shear conditions during preparation.
Comparative Performance: Benchmark the microemulsion against alternative formulation approaches to quantify performance improvements in terms of dissolution enhancement, permeability improvement, and stability advantages.
This compound represents a versatile and effective surfactant for microemulsion systems, offering unique capabilities in both direct and reverse micelle configurations. The application notes and protocols presented herein provide researchers with comprehensive methodologies for developing, optimizing, and characterizing this compound-based microemulsions for pharmaceutical applications. Through careful component selection, systematic optimization using design of experiments, and thorough characterization of critical quality attributes, formulators can leverage the unique properties of this compound to address challenging solubility and bioavailability limitations. The continued investigation of this compound in advanced drug delivery systems holds significant promise for enhancing therapeutic outcomes across multiple administration routes and therapeutic categories.
Reverse micelles (RMs) are nanoscale aggregates formed when surfactant molecules self-assemble in non-polar organic solvents, creating isolated polar cores that can encapsulate water and other hydrophilic compounds. These structures are characterized by their unique architecture where surfactant headgroups orient inward toward the aqueous core while the hydrophobic tails extend into the surrounding organic medium. The AOT-water-isooctane system has emerged as one of the most extensively studied and utilized reverse micelle systems due to its exceptional stability, well-defined structure, and versatile applications across pharmaceutical, biotechnology, and materials science fields.
The sodium bis(2-ethylhexyl) sulfosuccinate (AOT) surfactant possesses distinctive chemical properties that make it particularly suitable for reverse micelle formation. As an anionic surfactant with a sulfonate head group and two branched alkyl chains, AOT exhibits a trapezoidal molecular geometry that promotes spontaneous self-assembly without requiring cosurfactants. This molecular structure enables the formation of stable, optically transparent reverse micelle systems that can encapsulate significant volumes of water—typically characterized by the water loading parameter W₀ = [H₂O]/[AOT]—with values ranging from minimal hydration to approximately 60 [1]. The internal water environment within these micelles transitions from highly structured "bound water" near the surfactant interface to more "bulk-like" water in the core as W₀ increases, creating unique microenvironments for chemical and biological processes [2].
These nano-structured systems serve as excellent biomimetic environments that can mimic cellular conditions to preserve protein structure and function, making them particularly valuable for spectroscopic studies of biological macromolecules [3]. The AOT-water-isooctane system has established itself as a fundamental platform in numerous applications including protein encapsulation and purification, nanoparticle synthesis, drug delivery systems, and as nanoreactors for chemical reactions. The system's compositional flexibility, high efficiency, and selectivity have enabled its deployment across a wide spectrum of research and industrial applications [3] [4].
The AOT-water-isooctane reverse micelle system exhibits well-defined structural characteristics that can be precisely controlled through manipulation of system composition. Each reverse micelle consists of a nanoscale water pool surrounded by a monolayer of AOT surfactant molecules, with the sulfonate head groups oriented toward the aqueous core and the hydrophobic tails extending into the isooctane continuous phase. The size and properties of these micellar structures are primarily determined by the water loading ratio (W₀) and AOT concentration, following predictable relationships that have been validated through both experimental measurements and molecular dynamics simulations [5] [1].
The radius of the water core (Rw) exhibits a linear relationship with W₀, as described by the geometric model: Rw ≈ 0.15W₀ + LAOT, where LAOT represents the length of the AOT molecule (approximately 1.4-1.5 nm) [2]. This relationship arises from the balance between the volume of the water pool and the surface area occupied by the surfactant shell. Experimental measurements using techniques such as dynamic light scattering (DLS) and small-angle neutron scattering (SANS) have confirmed this proportional relationship, though actual micelle sizes may exceed theoretical values due to thermal motion and potential micelle clustering effects [2] [1]. The structural integrity of these micelles remains stable across a wide range of temperatures and compositions, making the system highly reliable for experimental applications.
Table 1: Key Parameters for AOT-Water-Isooctane Reverse Micelle Systems
| Parameter | Symbol | Typical Range | Description | Impact on System Properties |
|---|---|---|---|---|
| Water Loading | W₀ | 0-60 | Molar ratio [H₂O]/[AOT] | Directly controls micelle size and internal water structure |
| AOT Concentration | [AOT] | 0.05-0.5 M | Molar concentration of surfactant | Affects micelle number density and potential intermicellar interactions |
| Temperature | T | 20-40°C | System temperature | Influences micelle size, water dynamics, and percolation behavior |
| Ionic Strength | I | 0-500 mM | Salt concentration in water pool | Modifies electrostatic interactions and micelle stability |
The water loading parameter (W₀) serves as the primary determinant of reverse micelle size and internal structure. At low W₀ values (<10), water molecules are predominantly bound to the surfactant head groups, creating a highly structured environment with restricted molecular mobility. As W₀ increases, the water pool develops distinct regions including bound water near the interface and increasingly bulk-like water in the core, with the transition typically occurring around W₀ = 15-20 [2]. This progression significantly impacts the properties of encapsulated molecules, with studies demonstrating that proteins such as α-chymotrypsin maintain their native structure most effectively at intermediate W₀ values (around 15) [3].
The choice of solvent plays a crucial role in system behavior, with isooctane being preferred for many applications due to its appropriate volatility, chemical stability, and compatibility with AOT. Comparative studies have shown that solvent properties including viscosity, polarity, and molecular structure can influence micelle size, stability, and dynamics [1]. Additionally, the presence of electrolytes in the aqueous phase can modulate electrostatic interactions within the micellar system, potentially affecting micelle size, stability, and protein-surfactant interactions.
The preparation of AOT-water-isooctane reverse micelles follows a systematic protocol that ensures formation of stable, homogeneous systems with well-defined properties. The following procedure outlines the standard method for creating reverse micelles with specific W₀ values:
Prepare AOT Solution: Dissolve high-purity AOT (≥97%) in anhydrous isooctane to achieve the desired concentration, typically ranging from 0.05 M to 0.5 M depending on application requirements. The solution should be prepared in a sealed container to prevent solvent evaporation and water absorption from atmospheric moisture [4].
Add Aqueous Phase: Introduce the appropriate volume of aqueous solution (water or buffer) to the AOT-isooctane mixture while maintaining vigorous stirring. The volume is calculated based on the target W₀ value using the relationship: Volume_{water} = (W₀ × [AOT] × MW_{water} × Volume_{solution}) / (1000 × ρ_{water}), where MW_{water} is the molecular weight of water (18 g/mol) and ρ_{water} is the density of water (1 g/mL) [6].
Form Micelles: Subject the mixture to ultrasonic treatment for 20-30 minutes at 25-30°C using an ultrasonic bath or probe system. This step facilitates the self-assembly process and ensures uniform micelle formation [4].
Equilibration: Allow the system to incubate overnight at constant temperature until a clear, transparent solution is obtained. This indicates complete formation of a stable reverse micelle system [4].
Quality Assessment: Verify system clarity and absence of phase separation. The resulting reverse micelle solution should be optically transparent and remain stable for extended periods when stored under appropriate conditions.
Table 2: Typical Compositions for AOT-Water-Isooctane Reverse Micelles
| Application Type | AOT Concentration (M) | W₀ Range | Aqueous Phase | Typical Micelle Size (nm) |
|---|---|---|---|---|
| Protein Encapsulation | 0.1-0.2 | 10-20 | Buffer (pH 6-8) with 50-100 mM KCl | 2-8 |
| Nanoparticle Synthesis | 0.2-0.3 | 15-30 | Salt solutions (CaCl₂, etc.) | 5-15 |
| Drug Delivery Systems | 0.05-0.15 | 5-15 | Water or phosphate buffer | 2-6 |
| Biophysical Studies | 0.05-0.2 | 5-25 | Water or specific buffers | 2-10 |
Encapsulation of biomolecules such as proteins requires additional considerations to maintain structural integrity and biological activity. The following protocol has been successfully employed for encapsulating α-chymotrypsin and other proteins:
Prepare Reverse Micelle Solution: Create AOT reverse micelles in isooctane at the desired W₀ value (typically 10-20 for protein encapsulation) using the basic protocol outlined above [3].
Incorporate Protein: Dissolve the target protein in an appropriate aqueous buffer (typically phosphate buffer, pH 6.5-7.5, with ionic strength 50-100 mM) at a concentration suitable for the encapsulation efficiency requirements [4].
Forward Extraction: Combine the protein solution with the pre-formed reverse micelle system at a ratio of approximately 1:15 (w/v, protein powder to reverse micelle solution). Maintain gentle stirring at 150 rpm for 60-80 minutes at 25-30°C to allow protein transfer into the micellar cores [4].
Separation: Centrifuge the mixture at 4000-6000 × g for 10-15 minutes to separate any undissolved material or aggregates. The supernatant contains the protein-loaded reverse micelles [4].
Recovery (Optional): For protein recovery applications, perform back-extraction by adding fresh isooctane or a stripping solution to transfer the protein back to an aqueous environment [4].
This encapsulation method has demonstrated excellent preservation of protein native structure, with circular dichroism and activity studies showing maintained secondary structure and biological function for numerous enzymes including α-chymotrypsin, particularly at optimal W₀ values around 15 [3].
Dynamic Light Scattering serves as a primary technique for determining reverse micelle size distribution and polydispersity. The experimental protocol involves:
Sample Preparation: Filter the reverse micelle solution through a 0.2 μm membrane filter directly into a clean DLS cuvette to remove dust and large aggregates that could interfere with measurements [2].
Instrument Setup: Configure the DLS instrument with a laser wavelength of 632.8 nm (He-Ne laser) or equivalent, with a detection angle of 90°. Maintain constant temperature (typically 25°C) throughout measurements using an integrated temperature controller [2].
Data Acquisition: Collect correlation function data over a minimum duration of 3-5 minutes per sample, with at least 10 repetitions to ensure statistical reliability.
Data Analysis: Analyze correlation functions using the cumulants method or CONTIN algorithm to determine hydrodynamic radius (Rh) and polydispersity index (PDI). The Stokes-Einstein equation (D = kT/6πηRh) relates measured diffusion coefficients (D) to hydrodynamic radius, where k is Boltzmann's constant, T is temperature, and η is solvent viscosity [2].
DLS measurements typically reveal low polydispersity indices (0.05-0.20) for well-prepared AOT reverse micelle systems, indicating narrow size distributions. Experimental results demonstrate a linear relationship between micelle size and W₀, consistent with theoretical predictions [2].
Small-Angle Neutron Scattering provides detailed structural information about reverse micelles, including core radius, surfactant shell thickness, and overall morphology. The standard experimental approach includes:
Sample Preparation for SANS: Utilize deuterated solvents (e.g., d18-isooctane or d26-n-dodecane) and D₂O instead of H₂O to enhance contrast between micelles and solvent. Prepare samples with precise W₀ values in specialized quartz cells with path lengths appropriate for neutron transmission (typically 1-2 mm) [1].
Data Collection: Perform measurements across a wide Q-range (typically 0.004-0.6 Å⁻¹) using instruments such as Sans2d at ISIS Neutron and Muon Source or D33 at Institut Laue-Langevin. Maintain constant temperature (typically 25°C) throughout data collection [1].
Data Reduction: Subtract background scattering from empty cell and pure solvent from sample data. Normalize data to absolute scale using standard calibration procedures.
Data Analysis: Fit scattering data to appropriate form factors, typically a spherical core-shell model that accounts for the aqueous core, surfactant shell, and solvent environment. Non-linear least squares fitting procedures yield parameters including core radius, shell thickness, and aggregation number [1].
SANS studies have validated molecular dynamics simulations and confirmed the structural evolution of AOT reverse micelles with increasing W₀, demonstrating excellent agreement between experimental and computational approaches [1].
Reverse micelle systems have demonstrated significant potential for enhancing drug delivery, particularly for poorly water-soluble compounds. The unique core-shell structure of AOT reverse micelles enables improved solubilization of hydrophobic drugs while protecting labile compounds from degradation. Recent advances have explored the development of solidified reverse micellar solutions (SRMS) that transform liquid reverse micelles into solid dosage forms while maintaining their nano-structured organization [7].
In one innovative approach, researchers have developed artemether-loaded chitosan-coated solid lipid nanoparticles based on SRMS technology for enhanced antimalarial therapy. Artemether, a BCS Class IV drug with poor aqueous solubility and low oral bioavailability, demonstrated significantly improved antimalarial activity when formulated in this system. The preparation method involves:
SRMS Formation: Create a reverse micelle system containing Phospholipon 90G and Compritol ATO 888 (3:7 ratio) in organic solvent [7].
Drug Incorporation: Dissolve artemether in the SRMS and remove solvent to form solid lipid nanoparticles (SLNs) [7].
Chitosan Coating: Apply chitosan coating to the SLNs via high-shear melt-homogenization to enhance mucosal adhesion and protection against gastrointestinal degradation [7].
The optimized formulation resulted in nanoparticles of approximately 293 nm with high encapsulation efficiency (82.03%), positive zeta potential (+32.50 mV), and significantly enhanced antimalarial efficacy in Plasmodium berghei-infected mice compared to conventional artemether suspension [7].
Reverse micelle systems offer a powerful alternative for protein extraction and purification, particularly for sensitive biomolecules that may denature under conventional extraction conditions. The AOT-water-isooctane system has been successfully employed for the extraction of hempseed protein isolates (HPI), demonstrating advantages over traditional alkaline extraction-isoelectric precipitation methods [4].
The protein extraction process involves two distinct phases:
Comparative studies have revealed significant advantages for reverse micelle-extracted proteins, including higher solubility, improved foaming ability, enhanced oil holding capacity, and superior emulsification properties compared to conventionally extracted proteins [4]. Additionally, reverse micelle extraction better preserves the native protein structure, as evidenced by circular dichroism spectroscopy showing maintained secondary structure elements, and produces products with more favorable color characteristics for food applications [4].
The confined aqueous core of reverse micelles serves as an ideal nanoreactor environment for synthesizing nanoparticles with controlled size and morphology. The reverse micelle approach has been successfully employed for creating alginate nanoparticles (ALG-NPs) with tailored properties for food technology, nutraceutical, and biomedical applications [6].
The synthesis protocol involves:
Template Preparation: Form AOT reverse micelles in isopropyl myristate (IPM) at specific W₀ values (typically 5-20) to establish nanoreactors of defined size [6].
Polymer Incorporation: Introduce sodium alginate solution into the reverse micelle system, allowing polymer localization in the aqueous cores [6].
Cross-linking: Add calcium chloride solution to initiate ionic cross-linking of alginate chains, forming solid nanoparticles [6].
Recovery: Recover nanoparticles by breaking the reverse micelle system with addition of polar solvents and subsequent centrifugation [6].
Studies have demonstrated that the properties of resulting nanoparticles are strongly influenced by the reverse micelle template characteristics. ALG-NPs synthesized in AOT reverse micelles exhibited the smallest sizes and most compact structures, with dimensions increasing with higher W₀ values. These nanoparticles demonstrated excellent performance as protective carriers for curcumin, significantly enhancing its stability against degradation under ambient conditions [6].
Successful implementation of AOT-water-isooctane reverse micelle systems requires attention to potential technical challenges that may arise during preparation and application:
Phase Separation Issues: If the system exhibits cloudiness or phase separation after preparation, this may indicate inappropriate W₀ values, incorrect AOT concentration, or incomplete mixing. Solution: Verify component ratios, ensure precise temperature control during preparation, and extend sonication time to promote complete micelle formation [4].
Protein Denaturation Concerns: Encapsulated proteins showing reduced activity or structural changes may result from unfavorable protein-surfactant interactions. Solution: Optimize W₀ value (typically 10-20 for most proteins), consider incorporating protective additives in the aqueous phase, and minimize processing time [3] [8].
Size Inconsistencies: Variations in micelle size measurements may stem from temperature fluctuations, inadequate mixing, or sample contamination. Solution: Maintain strict temperature control throughout experiments, implement rigorous filtration protocols, and verify instrument calibration regularly [2] [1].
Low Encapsulation Efficiency: Inadequate loading of bioactive compounds may occur due to inappropriate partitioning behavior or saturation of the micellar cores. Solution: Optimize surfactant concentration, adjust aqueous phase composition (pH, ionic strength), and consider stepwise loading approaches [6] [4].
Systematic optimization of reverse micelle parameters can significantly enhance performance for specific applications:
Size Control: Precisely manipulate W₀ values to target specific micelle dimensions, with typical water core radii ranging from approximately 1.5 nm at W₀ = 5 to 4.5 nm at W₀ = 20 [5] [2].
Stability Improvement: Incorporate appropriate electrolytes in the aqueous phase (typically 50-100 mM KCl) to screen electrostatic repulsions between surfactant headgroups and enhance micelle stability [4].
Loading Enhancement: For hydrophobic compounds, consider mixed surfactant systems or modify solvent composition to improve solubilization capacity while maintaining micelle integrity [7].
Characterization Validation: Employ complementary techniques (DLS, SANS, NMR) to cross-validate structural parameters and ensure comprehensive system characterization [2] [1].
The AOT-water-isooctane reverse micelle system represents a versatile and well-characterized platform with broad applicability across pharmaceutical, biotechnology, and materials science domains. The systematic protocols outlined in these application notes provide researchers with robust methodologies for preparing, characterizing, and utilizing these nanoscale environments for diverse applications. The ability to precisely control system parameters, particularly the water loading W₀, enables fine-tuning of micelle properties to suit specific requirements from protein encapsulation to nanomaterial synthesis.
Continued advancement in understanding reverse micelle systems through combined experimental and computational approaches, particularly molecular dynamics simulations validated by small-angle scattering techniques, promises to further expand their utility. The recent developments in solidified reverse micelle systems and their application in enhancing drug delivery efficacy highlight the ongoing relevance and innovation in this field. As research progresses, the integration of reverse micelle technology with emerging nanomaterials and biopharmaceutical applications is expected to yield increasingly sophisticated solutions to challenges in drug delivery, protein processing, and nanomaterial synthesis.
This compound (also known as dioctyl sodium sulfosuccinate or DSS) is an anionic surfactant widely utilized in solid dosage formulation as an efficient lubricant, emulsifier, wetting, and dispersing agent [1] [2]. Its primary lubricant function is to prevent tablet punches and dies from sticking during the compression and ejection phases of manufacturing [3].
This surfactant is particularly valuable for enhancing the dissolution and bioavailability of poorly soluble Active Pharmaceutical Ingredients (APIs) by reducing surface tension and improving wetting [1]. It is stable, compatible with many pharmacologically active drugs, and presents a low order of toxicity [1].
As an anionic surfactant, this compound molecules orient at interfaces, significantly reducing surface tension between solid particles, liquids, and manufacturing equipment [1] [2].
This compound can be incorporated into tablet formulations via direct compression or wet granulation. For wet granulation, it can be dissolved in the granulating liquid for more uniform distribution [1].
Hot melt extrusion can be used to create solid dispersions of poorly soluble drugs with this compound as a solubilizer [1].
The table below outlines typical this compound concentrations in different formulation types, based on patent literature and technical data [3].
Table 1: Typical this compound Concentrations in Formulations
| Formulation Type | Typical Concentration | Function | Compatible Additives |
|---|---|---|---|
| Standard Tablet Lubricant | 0.5% - 1.5% w/w | Lubricant, Anti-adherent | Lactose, Microcrystalline Cellulose [3] |
| Effervescent Tablets | 0.1% - 0.5% w/w | Lubricant, Wetting Agent | Sodium Bicarbonate, Citric Acid [3] |
| Surfactant Lubricant Mixture | 0.25% - 1.0% w/w | Lubricant, Disintegrant | Lecithin, Simethicone [3] |
| Bioavailability Enhancement | 1.0% - 5.0% w/w | Solubilizing Agent, Wetting Agent | Various Polymers for HME [1] |
Table 2: Example Lubricant Mixtures from Patent US5922351A [3]
| Lubricant Component | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| This compound | 0.5% | 1.0% | 0.25% |
| Calcium Sorbate | 1.0% | - | - |
| Trisodium Citrate Dihydrate | - | 5.0% | - |
| Lecithin | - | - | 0.5% |
| Simethicone | - | - | 0.5% |
| Reported Outcome | Good lubrication, no sticking | Enhanced dissolution | Good lubrication, low friction |
The following diagram outlines a systematic workflow for developing a tablet formulation using this compound as a lubricant.
This compound is generally compatible with many excipients and APIs, but key incompatibilities must be considered [4]:
This compound is Generally Recognized As Safe (GRAS) by the FDA as a food additive and is widely used in OTC pharmaceutical products [2].
This compound serves as a multifunctional excipient that effectively addresses both manufacturing challenges (lubrication) and performance limitations (poor solubility) in tablet development. Its application requires careful consideration of concentration, processing methods, and compatibility to fully leverage its benefits.
The efficacy of docusate sodium as a cerumenolytic is supported by some clinical and laboratory studies, though the evidence is not uniformly strong. The table below summarizes key quantitative findings from the literature.
| Study Type & Reference | Agents Compared | Key Efficacy Findings | Notes & Context |
|---|
| Clinical Trial [1] | this compound vs. Triethanolamine Polypeptide | • 81% of ears had complete visualization of TM after docusate. • 35% with triethanolamine polypeptide. • Difference: 47% (95% CI: 22% to 71%). | Prospective, randomized, controlled trial; single application followed by irrigation if needed. Effect more pronounced in young children [1]. | | In Vitro Study [2] [3] | 2.5% Sodium Bicarbonate vs. 0.5% Sodium Docusate | • No significant difference in cerumen weight gain or disintegration scores at any time point (P = 0.406). | Study concluded sodium bicarbonate was "not inferior" to sodium docusate. A 1-hour application was effective [2] [3]. | | In Vitro Study [4] | 2.5% Sodium Bicarbonate vs. This compound | • Significantly greater turbidity and cholesterol levels with sodium bicarbonate (P < 0.001). | Used spectrophotometric assessment; concluded sodium bicarbonate had a superior cerumenolytic effect in a time-dependent manner [4]. | | Clinical Trial (Children) [5] | this compound vs. Triethanolamine Polypeptide vs. Saline (Control) | • 53% with docusate. • 43% with triethanolamine polypeptide. • 68% with saline. | No significant difference found between the active agents and saline control [5]. | | Systematic Review [6] | Various water-based, oil-based, and non-water, non-oil-based agents. | No high-quality evidence to conclude one type of cerumenolytic is more effective than another. | Cochrane review of 10 RCTs; evidence quality for wax clearance rated as low [6]. |
Here are detailed methodologies for the key clinical and laboratory experiments cited in the literature, which can serve as references for your own research protocols.
This protocol is adapted from the randomized controlled trial by Singer et al. (2000) [1].
This protocol synthesizes methods from recent in vitro studies [2] [4] [3], which are highly relevant for preclinical research.
The following diagram illustrates the logical workflow for assessing cerumenolytic efficacy, integrating both clinical and laboratory pathways.
This compound, also known as dioctyl sulfosuccinate sodium, is an anionic surfactant widely used in pharmaceutical formulations as a laxative and stool softener. Its chemical structure consists of a sulfosuccinate head group and two hydrophobic tails, making it challenging to analyze by conventional reverse-phase HPLC without adequate retention and separation. The United States Pharmacopeia (USP) provides official methods for this compound analysis, but these may not always produce precise and accurate results in all laboratory environments, necessitating method development and validation [1] [2]. HPLC analysis of this compound typically requires specialized approaches such as ion-pair chromatography or mixed-mode columns to achieve adequate retention and peak shape, as the compound's surfactant properties can lead to poor chromatography on conventional C18 columns.
The fundamental analytical challenge with this compound stems from its amphiphilic nature, which causes interaction with various HPLC system components and potentially poor peak shape. Furthermore, different pharmaceutical formulations (tablets, soft gelatin capsules, liquid-filled capsules) present unique matrix effects that must be addressed during method development. Recent advancements in HPLC column technology and mobile phase optimization have enabled more robust and reproducible analysis of this compound across various pharmaceutical dosage forms, with detection typically in the low UV range (200-214 nm) due to the compound's chromophoric properties [3] [4] [5].
Table 1: Standard Solution Preparation for Different HPLC Methods
| Method Type | This compound Concentration | Internal Standard/System Suitability | Diluent Composition |
|---|---|---|---|
| Gradient Method [3] | 1.0 mg/mL | Methyl Paraben (0.01 mg/mL) | 50:50 mixture of Solvent A (DI Water/10 mM Ammonium Acetate) and Solvent B (95% Acetonitrile/5% Solvent A) |
| Ion-Pair Method [6] | Not specified | Progesterone (Internal Standard) | Mobile phase or appropriate solvent |
| Quality by Design Approach [7] | Varying concentrations for calibration curve | Calcium Dobesilate (combined formulation) | Diluent optimized for both compounds |
Proper preparation of standard solutions is critical for accurate quantification of this compound. For the gradient method utilizing a Bidentate C18 column, prepare a reference standard solution containing exactly 1.0 mg/mL of this compound and 0.01 mg/mL of methyl paraben (USP system suitability compound) in a diluent consisting of a 50:50 mixture of solvent A and solvent B [3]. The solution should be prepared using volumetric flasks to ensure accuracy, with appropriate mixing until complete dissolution. For methods employing an internal standard, such as the ion-pair method using progesterone, prepare a solution containing both this compound and the internal standard at appropriate concentrations in the mobile phase or a compatible solvent [6].
Table 2: Sample Preparation from Various Pharmaceutical Formulations
| Dosage Form | Preparation Method | Special Considerations |
|---|---|---|
| Soft Gelatin Capsules [6] | Composite of 10 capsules dissolved in appropriate solvent, possibly with sonication or heating | Account for excipients and capsule shell components that may interfere |
| Tablets [3] | Crush and extract tablets in diluent, followed by filtration or centrifugation | Ensure complete extraction of API from tablet matrix |
| Liquid-Filled Capsules [1] | Direct dissolution of capsule content in diluent, with mechanical mixing | Homogenize sample thoroughly to ensure representative sampling |
The sample preparation approach varies significantly based on the pharmaceutical formulation. For soft gelatin capsules, a common protocol involves taking a composite of 10 capsules, extracting the contents with an appropriate solvent (typically the mobile phase or diluent), and subjecting the mixture to sonication and/or gentle heating to ensure complete dissolution of this compound [6]. The solution may then require filtration through a 0.45 μm or 0.22 μm membrane filter to remove particulate matter before injection. For tablets, the general approach involves crushing a representative number of tablets into a fine powder, followed by extraction with the diluent through vigorous shaking or sonication [3]. Liquid-filled capsules may require simply piercing the capsule shell and dissolving the contents directly in the diluent with mechanical mixing [1]. In all cases, the sample preparation method should be validated to ensure complete extraction of the active ingredient and absence of interference from formulation excipients.
The gradient elution method provides enhanced separation flexibility and is particularly useful for resolving this compound from potentially interfering compounds in complex matrices. The method employs a Bidentate C18 column (4.6 × 75mm, 4μm) with a binary mobile phase system consisting of solvent A (DI Water with 10 mM Ammonium Acetate) and solvent B (95% Acetonitrile with 5% Solvent A) [3]. The gradient program begins with 20% B for 1 minute, ramps linearly to 80% B over 5 minutes (from 1 to 6 minutes), holds at 80% B for 1 minute, then returns to initial conditions (20% B) at 7 minutes, with a post-time of 3 minutes for column re-equilibration. Other critical parameters include: flow rate of 1.0 mL/min, column temperature of 40°C, injection volume of 10μL, and UV detection at 210 nm. This method adequately resolves this compound from methyl paraben (system suitability compound) with retention times of approximately 0.9 minutes for the void volume and well-separated peaks for both compounds [3].
Ion-pair chromatography is particularly effective for this compound analysis as it improves retention and peak shape for this anionic surfactant. Several ion-pair reagents have been successfully employed, including tetrapropylammonium chloride and tetrabutylammonium phosphate. The recent IP-HPLC method utilizes tetrapropylammonium chloride (10 mmol/L) as the ion-pair reagent with a mobile phase composition of acetonitrile:10 mmol/L tetrapropylammonium chloride solution = 66:34, adjusted to pH 6.5 with 0.1% phosphoric acid solution [5]. The method employs isocratic elution at a flow rate of 1.5 mL/min, with column temperature maintained at 35°C, injection volume of 25 μL, and detection wavelength of 214 nm. This method demonstrates excellent performance with a tailing factor of 1.34 for the main peak of this compound, indicating symmetric peak shape [5].
An alternative ion-pair method described in the literature uses a C22 column with a mobile phase consisting of acetonitrile:water (70:30) containing 0.005 M tetrabutylammonium phosphate, with a higher flow rate of 1.8 mL/min and detection at 214 nm [6]. This method utilizes progesterone as an internal standard, with retention times of 4.5 minutes for this compound and 6.8 minutes for progesterone, providing good separation between the analyte and internal standard. The use of an internal standard improves method precision and accuracy, particularly for complex sample matrices.
Recent advancements in column technology have enabled the development of simplified isocratic methods for this compound analysis. The Newcrom BH mixed-mode column method utilizes an isocratic mobile phase consisting of MeCN/H₂O (75:25%) with H₂SO₄ buffer (0.5%) at a flow rate of 0.5 mL/min, with detection at 200 nm [4]. Similarly, the Newcrom R1 HPLC column method uses a mobile phase containing acetonitrile, water, and phosphoric acid under isocratic conditions [8]. These methods offer the advantage of simpler instrumentation requirements and shorter analysis times compared to gradient methods, while still providing adequate separation of this compound from formulation components.
Figure 1: HPLC Method Selection Workflow for this compound Analysis
Method specificity demonstrates the ability to unequivocally assess the analyte in the presence of potential interferents such as excipients, degradation products, or process impurities. For this compound HPLC methods, specificity is typically confirmed by analyzing blank samples (placebo formulations without active ingredient), standard solutions, and spiked samples, demonstrating that there is no interference at the retention time of this compound [1] [2]. The linearity of an analytical method is its ability to obtain test results directly proportional to the concentration of analyte within a given range. For the ion-pair HPLC method, excellent linearity was demonstrated in the range of 0.02 mg/mL to 0.40 mg/mL with a correlation coefficient (r) of 0.9999 [5]. The range of the method is the interval between the upper and lower concentrations for which suitable levels of precision, accuracy, and linearity have been demonstrated.
Accuracy expresses the closeness of agreement between the value found and the value accepted as a true value or reference value. For this compound methods, accuracy is typically evaluated using recovery studies from spiked placebo samples at multiple concentration levels (e.g., 50%, 100%, 150% of target concentration). The recently developed IP-HPLC method demonstrated good accuracy with recovery ranging from 97.0% to 98.2% (n=6) [5]. Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample under prescribed conditions and includes method precision (repeatability) and intermediate precision (ruggedness). Method precision for this compound analysis is typically demonstrated with relative standard deviation (RSD) of not more than 2.0% for multiple sample preparations [1].
Sensitivity parameters include the limit of detection (LOD) and limit of quantitation (LOQ). For the IP-HPLC method, the LOD was determined to be 2.76 μg/mL, while the LOQ was 3.31 μg/mL [5]. These values indicate the method's capability to detect and quantify this compound at low concentrations, which is particularly important for impurity profiling or degradation studies. The validation should also include robustness testing that examines the method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Table 3: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Specificity [1] [2] | No interference from blank, excipients, or degradation products | Verified by chromatographic comparison of placebo, standard, and stress samples |
| Linearity [5] | Correlation coefficient (r) ≥ 0.999 | r = 0.9999 over range of 0.02-0.40 mg/mL |
| Accuracy [5] | Recovery 97-103% | 97.0-98.2% recovery (n=6) |
| Precision [1] | RSD ≤ 2.0% | Within acceptable limits per ICH guidelines |
| LOD/LOQ [5] | Appropriate for intended use | LOD: 2.76 μg/mL, LOQ: 3.31 μg/mL |
| Tailing Factor [5] | Typically ≤ 2.0 | 1.34 |
Several chromatographic challenges may arise during this compound HPLC analysis. Poor peak shape is a frequent issue due to the surfactant nature of this compound, which can lead to interaction with residual silanol groups on the stationary phase. This can be mitigated by using highly end-capped columns or specialty columns designed for basic compounds, incorporating ion-pair reagents in the mobile phase, or adjusting mobile phase pH to suppress ionization of silanol groups [3] [5]. Inadequate retention is another common problem, particularly on conventional C18 columns, which can be addressed by using ion-pair chromatography, mixed-mode columns, or gradient elution with initial low organic content to enhance retention of the polar analyte [3] [4].
Retention time drift may occur in ion-pair methods due to inconsistent preparation of mobile phase or depletion of ion-pair reagent. This can be minimized by accurate mobile phase preparation, using freshly prepared solutions, and ensuring equilibration time is sufficient. Baseline noise or drift is particularly problematic at low UV wavelengths (200-214 nm) used for this compound detection. Using HPLC-grade solvents, high-purity reagents, and adequate mobile phase degassing can help mitigate these issues. System suitability failures may occur if resolution between this compound and critical peaks (such as methyl paraben in USP methods) is inadequate, which may require adjustment of mobile phase composition, gradient profile, or column temperature [3].
Several optimization strategies can enhance method performance for this compound analysis. Mobile phase pH adjustment can significantly impact retention and selectivity, with optimal pH typically in the range of 6.5-7.0 for ion-pair methods [5]. Buffer concentration optimization is critical for adequate capacity factor and symmetric peak shape, with concentrations of 10-50 mM typically employed. Column temperature optimization can improve efficiency and reduce backpressure, with temperatures between 35-40°C commonly used [3] [5]. Gradient profile optimization is particularly important for methods analyzing multiple components, ensuring adequate resolution while minimizing analysis time.
For methods requiring high sensitivity, detection wavelength should be optimized based on the UV spectrum of this compound, with 210-214 nm providing good sensitivity while avoiding excessive baseline noise from mobile phase components. When developing methods for specific formulations, sample extraction procedures should be thoroughly optimized to ensure complete extraction of this compound while minimizing extraction of interfering excipients. This may involve evaluation of extraction solvents, sonication time, temperature, and filtration procedures. Finally, method validation should be performed following ICH Q2(R2) guidelines to ensure reliability and reproducibility of the analytical method [1] [2].
The HPLC analysis of this compound in pharmaceutical formulations presents unique challenges due to the compound's surfactant properties and anionic character. However, robust methods have been developed utilizing various approaches including gradient elution with Bidentate C18 columns, ion-pair chromatography with tetraalkylammonium reagents, and isocratic methods with specialized mixed-mode columns. The selection of an appropriate method depends on several factors including the specific formulation matrix, available equipment, and required sensitivity.
Proper sample preparation is critical for accurate results, with methods varying based on dosage form (tablets, soft gelatin capsules, liquid-filled capsules). Method validation following ICH guidelines demonstrates that these methods are suitable for their intended purpose, with excellent linearity, precision, accuracy, and specificity. The availability of multiple HPLC approaches provides flexibility for analytical scientists to select the most appropriate methodology based on their specific requirements, ensuring reliable quantification of this compound in pharmaceutical products for quality control and stability testing.
Docusate sodium (dioctyl sulfosuccinate sodium salt) is an anionic surfactant with established safety profiles in pharmaceutical applications, primarily known as an oral stool softener. Recently, its unique amphiphilic properties have been exploited for topical and transdermal drug delivery systems, particularly in self-emulsifying formulations. These systems leverage this compound's ability to reduce surface tension between immiscible phases, forming stable microemulsions and nanoemulsions that enhance the solubility and permeability of active pharmaceutical ingredients (APIs) through the skin's stratum corneum. The multi-layered nature of the skin presents both hydrophilic and lipophilic barriers to drug delivery, making traditional formulations often insufficient for adequate permeation. Self-emulsifying drug delivery systems (SEDDS) containing this compound address this challenge by creating thermodynamically stable systems that can encapsulate both hydrophilic and lipophilic drugs while potentially providing penetration enhancement through interaction with skin lipids.
The interest in this compound for topical applications stems from its well-characterized chemistry and regulatory acceptance in pharmaceutical products. As an FDA-approved ingredient generally recognized as safe (GRAS) for food and pharmaceutical use, this compound offers formulation scientists a favorable safety profile for dermal applications. Research indicates that this compound exhibits spontaneous emulsification properties when combined with appropriate oils and cosurfactants, forming fine oil-in-water emulsions with droplet sizes potentially reaching the nanoscale range (<100 nm). These characteristics make it particularly valuable for developing topical formulations for conditions requiring enhanced drug penetration, such as cutaneous tuberculosis, fungal infections, and inflammatory skin conditions where targeted delivery to skin layers is essential for therapeutic efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Relevance to Topical Formulations |
|---|---|---|
| Chemical Name | Dioctyl sodium sulfosuccinate | Anionic surfactant characteristic |
| Molecular Weight | 444.56 g/mol [1] | Appropriate for pharmaceutical applications |
| CAS Number | 577-11-7 [1] | Identification and regulatory compliance |
| Physical Form | Odorless, colorless to white waxy solid [1] | Compatible with various dosage forms |
| Solubility | Hydrophobic with surfactant properties | Forms reverse micelles in appropriate solvents [1] |
| HLB Value | Estimated ~10-12 (moderately hydrophilic) | Suitable for both O/W and W/O emulsions |
| Safety Profile | FDA GRAS status; minimal skin irritation | Favorable for topical applications [1] |
This compound functions primarily as an anionic surfactant that reduces interfacial tension between oil and water phases in emulsion systems. Its molecular structure consists of a sulfosuccinate head group with twin hydrophobic tails, enabling the formation of reverse micelles in nonpolar environments. This unique structure allows this compound to facilitate spontaneous emulsification with minimal energy input, a critical property for SEDDS development. The compound's moderate HLB value makes it versatile for various emulsion types, including oil-in-water (O/W) and water-in-oil (W/O) systems, depending on formulation composition and concentration.
Beyond its surface-active properties, this compound may provide additional benefits in topical formulations. Research suggests that certain surfactants can act as skin penetration enhancers by interacting with the intercellular lipid matrix of the stratum corneum, potentially increasing drug flux through the skin barrier. Additionally, this compound's emulsification efficiency allows for formulation stability with relatively low surfactant concentrations (typically 0.1-1.0% by weight), minimizing potential skin irritation while maintaining effective drug solubilization and delivery. The compound's established use in pharmaceutical products as both an active ingredient and excipient provides a substantial regulatory and safety foundation for novel topical applications.
Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and cosurfactants that form fine emulsions upon mild agitation in aqueous media, such as the water content present in skin layers. These systems are classified based on their composition and resulting droplet size after emulsification. Traditional SEDDS typically produce milky emulsions with droplet sizes exceeding 300 nm, while self-microemulsifying drug delivery systems (SMEDDS) form transparent microemulsions with droplet sizes of 100-250 nm. The most advanced category, self-nanoemulsifying drug delivery systems (SNEDDS), generate nanoemulsions with droplet sizes below 100 nm, offering significantly increased surface area for enhanced drug absorption [2]. The mechanism of spontaneous emulsification is driven by a negative free energy change (ΔG) at the oil-water interface, where the system favors dispersion over separation, expressed by the equation: ΔG = ∑Nπr²σ, where N represents the number of droplets, r the droplet radius, and σ the interfacial tension [2].
Table 2: SEDDS Composition Guidelines with this compound
| Component | Type/Examples | Concentration Range | Function & Selection Criteria |
|---|---|---|---|
| Oil Phase | Olive oil, medium-chain triglycerides, oleic acid, sesame oil | 20-60% | Solubilizes lipophilic drugs; impacts droplet size & stability [3] |
| Surfactant | This compound (primary), Tween series, Span series | 30-60% | Primary emulsifier; reduces interfacial tension [1] |
| Cosurfactant | Ethanol, propylene glycol, PEG 400, glycerin | 10-30% | Further reduces interfacial tension; improves emulsion flexibility |
| Aqueous Phase | Purified water, buffers | QS to 100% | Hydrates surfactant layer; triggers emulsification |
| Additives | Preservatives, antioxidants, viscosity modifiers | 0.5-5% | Enhances stability & patient acceptability |
The formulation development process begins with constructing pseudo-ternary phase diagrams to identify regions of spontaneous emulsification. These diagrams graphically represent the relationship between oil, surfactant (this compound), and cosurfactant concentrations that yield stable emulsion formations. Through systematic variation of these three components, formulation scientists can identify the self-emulsification region where optimal emulsion characteristics are achieved. This compound typically constitutes 30-60% of the formulation when used as the primary surfactant, with higher concentrations generally producing smaller droplet sizes but potentially increasing the risk of skin irritation. The selection of compatible cosurfactants is crucial for achieving stable microemulsions, as they penetrate the surfactant monolayer at the oil-water interface, increasing interfacial fluidity and facilitating spontaneous emulsification.
When formulating with this compound, several critical factors must be considered to ensure optimal performance. The order of component mixing significantly impacts emulsion characteristics, with SNEDDS typically requiring initial mixing of surfactant and oil phases before aqueous phase addition. The surfactant-to-cosurfactant ratio (Km) must be optimized to achieve the desired hydrophilic-lipophilic balance (HLB) for target APIs. Additionally, formulation robustness to dilution must be evaluated, as the water content in skin varies between individuals and anatomical sites. This compound's compatibility with various penetration enhancers, including essential oils like limonene, nerol, and 1,8-cineole, can be leveraged to further enhance drug permeation through the stratum corneum while maintaining formulation stability [3].
Objective: To identify the self-emulsification region for this compound-based topical formulations using pseudo-ternary phase diagrams.
Materials:
Methodology:
Interpretation: The optimal formulation zone typically appears at surfactant-cosurfactant concentrations of 40-80% with oil content of 20-60%. Formulations within this region will spontaneously emulsify with minimal energy input and maintain stability under varying dilution conditions.
Objective: To prepare, characterize, and optimize this compound-containing SEDDS for topical application.
Materials:
Methodology:
Formulation preparation:
Droplet size and zeta potential analysis:
Self-emulsification efficiency:
Robustness to dilution:
Thermodynamic stability:
In vitro release and permeation studies:
Table 3: Characterization Parameters for this compound SEDDS
| Parameter | Method/Instrument | Acceptance Criteria | Significance |
|---|---|---|---|
| Droplet Size | Dynamic light scattering | <100 nm (SNEDDS), 100-250 nm (SMEDDS) | Impacts drug release & permeation [2] |
| Polydispersity Index | Dynamic light scattering | <0.3 | Indicates homogeneity of droplet population |
| Zeta Potential | Electrophoretic mobility | ±10 to ±30 mV (depending on composition) | Predicts physical stability |
| Emulsification Time | Visual observation in aqueous media | <2 minutes | Indicates self-emulsification efficiency |
| pH | pH meter | 4.5-7.0 (for skin compatibility) | Ensures dermatological acceptability |
| Viscosity | Rotational rheometer | 100-5000 cP (depending on application) | Affects spreadability & retention |
| Drug Content | HPLC/UV spectroscopy | 95-105% of labeled claim | Ensures dosage accuracy |
| Stability | Accelerated conditions (40°C/75% RH) | No phase separation or significant changes in key parameters | Determines shelf life |
Comprehensive characterization of this compound-containing SEDDS requires a multifaceted approach to ensure consistent performance and stability. Droplet size analysis is particularly critical, as it directly influences drug release kinetics and skin permeation potential. Measurements should be performed at both room temperature and skin temperature (32°C) to predict in vivo behavior. The polydispersity index (PDI) provides valuable information about the homogeneity of the emulsion droplet population, with lower values (<0.3) indicating a more uniform distribution that typically correlates with enhanced physical stability. Zeta potential measurements help predict long-term stability by indicating the magnitude of electrostatic repulsion between droplets, with values exceeding ±30 mV generally indicating high stability, though lower values may be acceptable for non-ionic surfactant systems.
Additional characterization should include morphological examination using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to confirm droplet shape and size distribution. Rheological properties must be evaluated to ensure appropriate spreadability and retention at the application site, with topical formulations typically exhibiting pseudoplastic flow behavior. Drug-excipient compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are essential to identify potential interactions between this compound and the active pharmaceutical ingredient. Finally, in vitro release testing using Franz diffusion cells provides critical performance data, with successful formulations typically demonstrating enhanced drug permeation compared to conventional formulations.
Recent research has explored this compound in topical formulations for cutaneous tuberculosis (CTB), particularly focusing on fixed-dose combinations of anti-tuberculosis drugs like isoniazid (INH) and rifampicin (RIF). These investigations have developed olive oil microemulsions utilizing this compound as a key surfactant component. The formulations aimed to directly target mycobacterial reservoirs within skin lesions while minimizing systemic exposure. Studies employed a quality-by-design approach with pseudoternary diagrams to identify self-emulsification regions capable of maintaining drug stability despite known interactions between INH and RIF. While drug diffusion into and through the skin presented quantification challenges, the findings demonstrated that topical SEDDS containing this compound could facilitate direct treatment of CTB, offering a potential alternative to systemic regimens [3].
Objective: To develop a stable topical SEDDS containing multiple drugs with compatibility challenges, specifically addressing the INH-RIF interaction in cutaneous tuberculosis treatment.
Materials:
Methodology:
Key Considerations: This protocol addresses the challenging combination of INH and RIF, which have known stability issues when co-formulated. The separate solubilization approach minimizes drug interaction before application, while this compound creates a stable microenvironment that reduces degradation kinetics. The resulting formulation should be stored in opaque, airtight containers and used within one month when refrigerated.
Figure 1: Systematic Development Workflow for this compound SEDDS
Figure 2: Mechanism of Action of this compound in Topical SEDDS
This compound represents a versatile pharmaceutical excipient with significant potential in topical self-emulsifying drug delivery systems. Its well-established safety profile, anionic surfactant properties, and ability to facilitate spontaneous emulsification make it particularly valuable for formulating challenging APIs with poor solubility or permeability characteristics. The systematic approach outlined in these application notes—from preformulation studies through comprehensive characterization—provides researchers with a framework for developing effective this compound-based SEDDS. While formulation optimization requires careful attention to component ratios and processing parameters, the resulting systems offer significant advantages for enhanced topical drug delivery, particularly for conditions requiring targeted cutaneous therapy with minimal systemic exposure.
Docusate sodium, chemically known as dioctyl sodium sulfosuccinate (DOSS), is an anionic surfactant with exceptional emulsifying, wetting, and dispersing properties. Its unique molecular structure, featuring a sulfosuccinate core with hydrophobic branches, enables it to effectively reduce surface tension at oil-water interfaces. This characteristic makes it invaluable across pharmaceutical, food, and industrial applications. In food systems, this compound serves as a multifunctional processing aid where it facilitates the formation and stabilization of emulsions, improves product consistency, and enhances the solubility of flavor compounds. The U.S. Food and Drug Administration (FDA) recognizes this compound as "Generally Recognized As Safe" (GRAS), permitting its controlled use in specific food categories [1].
The compound typically appears as a white, waxy solid with good solubility in both aqueous and organic media, including water, alcohols, fats, and oils. This amphiphilic nature allows it to function effectively in complex food matrices containing both hydrophilic and lipophilic components [2] [3].
This compound exhibits several key physical and chemical properties that determine its functionality in application systems:
For commercial and pharmaceutical-grade applications, this compound typically meets the following specifications:
The FDA has approved this compound as a food additive with specific applications and usage limitations [1]:
Table 1: FDA-Approved Food Applications of this compound
| Food Category | Function | Maximum Use Level | Regulatory Reference |
|---|---|---|---|
| Pasteurized cheese spreads | Emulsifier, stabilizer, surface active agent | 0.5% by weight | 21 CFR §172.810 |
| Cream cheeses | Emulsifier, stabilizer, surface active agent | 0.5% by weight | 21 CFR §172.810 |
| Salad dressings | Emulsifier, stabilizer, surface active agent | 0.5% by weight | 21 CFR §172.810 |
| Carbonated beverages | Wetting agent/solubilizer for flavorings | ≤10 ppm | 21 CFR §172.810 |
| Non-carbonated beverages | Wetting agent/solubilizer for flavorings | ≤10 ppm | 21 CFR §172.810 |
| Powdered fruit drinks | Wetting agent | Not specified | [3] |
| Canned milk | Flavor enhancement | Not specified | [3] |
This compound performs several critical functions in food applications:
Objective: To create and evaluate oil-in-water emulsions stabilized with this compound.
Materials:
Methodology:
The following workflow illustrates the emulsion preparation and testing process:
Objective: To evaluate the effectiveness of this compound as a wetting agent in powdered food products.
Materials:
Methodology:
Table 2: Wetting Agent Performance Evaluation Data Sheet
| Sample ID | This compound Concentration (% w/v) | Wetting Time (seconds) | Wetting Efficiency (s⁻¹) | Visual Observations |
|---|---|---|---|---|
| Control | 0.00% (distilled water) | |||
| DSS-01 | 0.01% | |||
| DSS-05 | 0.05% | |||
| DSS-10 | 0.10% |
Objective: To enhance solubility of hydrophobic flavor compounds in beverage systems using this compound.
Materials:
Methodology:
This compound has a favorable safety profile when used within established limits:
Formulations containing this compound must adhere to several regulatory considerations:
Table 3: Troubleshooting Guide for this compound Applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor dissolution | Low water temperature, insufficient mixing | Warm water to 40-45°C, increase agitation |
| Incomplete emulsification | Incorrect phase addition, inadequate shear | Add oil phase slowly to aqueous phase, increase homogenization speed/time |
| Phase separation | Insufficient this compound concentration, density mismatch | Optimize surfactant concentration, consider viscosity modifiers |
| Foaming | Excessive agitation, high concentration | Reduce mixing speed, use antifoaming agents if permitted |
| Flavor interaction | Binding with flavor compounds | Adjust this compound level, reformulate flavor system |
This compound demonstrates compatibility with most food-grade ingredients but requires evaluation with specific formulations:
This compound serves as a versatile and effective food additive with particular utility as an emulsifier, wetting agent, and solubilizer. Its unique surfactant properties enable improved functionality in various food systems, from dairy products to beverages. The experimental protocols provided herein offer standardized methodologies for evaluating its performance in specific applications. When implementing this compound in food products, formulators should adhere to regulatory limits and conduct appropriate compatibility testing to ensure optimal performance and compliance.
This compound (sodium dioctyl sulfosuccinate, DOSS) is an anionic surfactant with a well-established history in pharmaceutical applications, primarily as a stool softener. However, its unique amphiphilic properties and ability to form reverse micelles have made it increasingly valuable in microencapsulation technologies for drug delivery systems. This compound is classified as a Generally Recognized as Safe (GRAS) ingredient by the FDA and appears on the World Health Organization's List of Essential Medicines, providing a strong regulatory foundation for its pharmaceutical use. [1] [2]
The application of this compound in microencapsulation represents a paradigm shift from its conventional uses toward sophisticated drug delivery platforms. As the most widely used surfactant in reverse micelle encapsulation studies, this compound enables researchers to overcome significant formulation challenges, particularly for hydrophobic active compounds and sensitive biomolecules. Its unique molecular structure, featuring dual hydrophobic tails and a hydrophilic sulfosuccinate head group, allows it to spontaneously organize into nanoscale structures that can encapsulate both hydrophilic and hydrophobic compounds with high efficiency. [1] [2] This technical note provides detailed protocols and application guidelines for leveraging this compound in advanced microencapsulation techniques, supported by experimental data and characterization methodologies relevant to pharmaceutical development.
This compound possesses several critical properties that make it particularly suitable for microencapsulation applications. As an anionic surfactant with a hydrophilic-lipophilic balance (HLB) value of approximately 10-12, it exhibits balanced affinity for both aqueous and organic phases, facilitating the formation of stable interfaces in emulsion-based encapsulation systems. The compound is commercially available in several forms including 100% waxy material, 85% powder (docusate granular for tablets), and 50% in PEG 400 for liquid formulations, providing flexibility in processing approaches. [1]
Table 1: Key Physicochemical Properties of this compound Relevant to Microencapsulation
| Property | Specification | Significance in Microencapsulation |
|---|---|---|
| CAS Number | 577-11-7 | Chemical identifier for quality control |
| Molecular Weight | 444.56 g/mol | Determines molecular organization at interfaces |
| Solubility in Water | 1 in 70 parts (1.43% w/v) | Affects partitioning between phases in emulsion systems |
| Physical Form | Colorless to white waxy solid | Impacts handling and dissolution characteristics |
| Surface Activity | High (reduces surface tension of oil-water interface) | Enables formation and stabilization of emulsions |
| Critical Micelle Concentration | Low (approximately 0.1-1.0 mM) | Forms micelles at low concentrations efficiently |
The surface activity of this compound stems from its ability to reduce the surface tension at oil-water interfaces, which is fundamental to its performance in emulsion formation and stabilization. This property enables the creation of fine droplets during homogenization that remain stable throughout the encapsulation process. Additionally, this compound is compatible with various polymers used in microencapsulation, including poly(ε-caprolactone) (PCL), Eudragit polymers, and cellulose derivatives, allowing for formulation flexibility. [1] [3]
Reverse micelle systems utilizing this compound represent one of the most well-established encapsulation platforms for hydrophilic compounds. In these systems, this compound molecules organize spontaneously in non-polar organic solvents with their hydrophilic heads oriented inward to form nanoscale aqueous compartments. These compartments serve as nano-reactors or encapsulation sites for hydrophilic active ingredients, including proteins, peptides, and nucleic acids. The reverse micelle approach is particularly valuable for protecting biologically active molecules from degradation while maintaining their functional conformation. [2]
The mechanism of reverse micelle formation follows a self-assembly process driven by the thermodynamic preference of this compound molecules to minimize contact between their hydrophilic heads and the hydrophobic solvent medium. When the critical micelle concentration is exceeded in organic solvents such as isooctane, hexane, or chloroform, this compound forms spherical aggregates with typical diameters ranging from 5-50 nm. These nanodomains can solubilize significant quantities of aqueous solution, with water-to-surfactant molar ratios (W₀) typically ranging from 5 to 40, depending on system conditions. [1]
Ultrasonic atomization has emerged as a highly efficient method for producing microcapsules with controlled size distribution and high encapsulation efficiency. This technique utilizes high-frequency sound waves (typically 20-100 kHz) to generate a fine spray of core-shell droplets that are subsequently solidified in a collection bath. The method offers significant advantages over conventional emulsion techniques, including rapid processing, continuous operation capability, and excellent reproducibility. This compound can serve multiple roles in this process, acting as both a surfactant to stabilize initial emulsions and a permeation enhancer in the final microcapsules. [3]
In ultrasonic atomization systems, this compound contributes to the formation of uniform emulsion feeds by reducing interfacial tension between immiscible phases, which directly impacts the quality and monodispersity of resulting microcapsules. When used in conjunction with biocompatible polymers such as poly(ε-caprolactone) (PCL), this compound facilitates the generation of spherical microcapsules with smooth surfaces and controlled release characteristics. The parameter optimization for this technique involves careful adjustment of nozzle power, flow rates, polymer concentration, and surfactant concentration to achieve target particle characteristics. [3]
Table 2: Key Process Parameters and Their Impact on Microcapsule Properties in Ultrasonic Atomization
| Process Parameter | Typical Range | Impact on Microcapsule Properties | Optimization Strategy |
|---|---|---|---|
| Nozzle Power | 3-6 W | Higher power reduces particle size | Adjust based on target size distribution |
| Polymer Concentration | 0.08-2.5% (w/v) | Higher concentration increases encapsulation efficiency | Balance with viscosity constraints |
| Flow Rate (Inner Channel) | 1-5 mL/min | Affects core-to-shell ratio | Optimize for active loading requirements |
| Flow Rate (Outer Channel) | 3-10 mL/min | Influences shell thickness and integrity | Coordinate with inner flow rate |
| This compound Concentration | 0.1-1.0% (w/v) | Higher concentration improves stability but may affect release | Determine based on active properties |
| Collection Bath Composition | Aqueous PVA solution | Affects solidification rate and morphology | Adjust based on polymer solubility |
The design of an effective microencapsulation formulation using this compound requires careful consideration of multiple composition variables and their interactions. The polymer selection fundamentally influences both the encapsulation process and the resulting microcapsule properties. Biodegradable polymers such as poly(ε-caprolactone) (PCL) provide sustained release characteristics with excellent biocompatibility, while water-soluble polymers like poly(vinyl alcohol) (PVA) serve effectively as stabilizers in the external aqueous phase. The polymer molecular weight and crystallinity significantly impact drug release kinetics and microcapsule degradation profiles. [3]
The concentration of this compound in the formulation must be optimized to achieve sufficient stabilization without adversely affecting active compound release or causing toxicity concerns. Typical usage levels range from 0.1% to 1.0% by weight in the final formulation, depending on the specific technique and active compound properties. Higher concentrations generally improve encapsulation efficiency and particle stability but may slow release rates or increase initial burst effects due to altered membrane permeability. The partition coefficient of the active compound between the aqueous and organic phases significantly influences loading efficiency and should be considered during formulation development. [1] [3]
Establishing critical quality attributes (CQAs) for this compound-based microcapsules provides a framework for systematic formulation optimization. These parameters should be monitored throughout development to ensure consistent performance and identify potential processing issues early. The most significant CQAs include particle size distribution, encapsulation efficiency, surface morphology, drug loading capacity, and in vitro release profile. Each of these attributes is influenced by multiple formulation and process variables, requiring a comprehensive understanding of their interactions. [3]
Table 3: Quality Target Parameters and Characterization Methods for this compound Microcapsules
| Quality Parameter | Target Range | Characterization Method | Acceptance Criteria |
|---|---|---|---|
| Particle Size Distribution | 1-100 μm (technique-dependent) | Laser light scattering | Span value < 2.0 for monodisperse populations |
| Encapsulation Efficiency | >80% for most actives | HPLC/UV analysis of extracted drug | Consistent between batches (±5%) |
| Drug Loading | 5-30% (w/w) depending on active | Thermogravimetric analysis | Within 10% of theoretical value |
| Surface Morphology | Smooth, spherical | Scanning electron microscopy | No visible cracks or imperfections |
| Initial Burst Release | <30% at 24 hours | In vitro release testing | Reproducible profile between batches |
| Residual Solvent | <1000 ppm | Gas chromatography | Meets regulatory guidelines |
This protocol describes the encapsulation of hydrophilic active compounds using this compound-based reverse micelles, suitable for proteins, peptides, and water-soluble small molecules. The method produces nanoscale capsules with typical diameters of 20-100 nm, ideal for parenteral delivery or diagnostic applications. [1] [2]
Prepare Reverse Micelle Solution: Dissolve this compound in the selected organic solvent at a concentration of 50-100 mM using gentle stirring until completely dissolved. Filter the solution through a 0.45 μm PTFE filter to remove any particulate matter.
Prepare Aqueous Active Solution: Dissolve the hydrophilic active compound in an appropriate aqueous buffer at the target concentration for encapsulation. For proteins, use buffered solutions at optimal pH to maintain stability.
Incorporate Aqueous Phase: Slowly add the aqueous active solution to the this compound/organic solution while homogenizing at 10,000 rpm or sonicating at 50-100 W power. Maintain the temperature at 20-25°C during this process. The typical water-to-surfactant ratio (W₀) should be between 10 and 30.
Equilibrate System: Continue mixing for 30-60 minutes until the system becomes optically transparent, indicating the formation of a stable reverse micelle solution. Allow the system to stand for 2 hours to ensure complete equilibrium.
Characterize Reverse Micelles: Determine particle size distribution by dynamic light scattering and confirm encapsulation by UV-Vis spectroscopy or HPLC after separation of phases.
Convert to Solid Form (Optional): Remove solvent by rotary evaporation at reduced pressure (100-200 mbar) and temperature not exceeding 35°C. The resulting solid can be redispersed in aqueous media for application.
This protocol details the production of controlled-release microcapsules using ultrasonic atomization with this compound as a formulation component. The method generates microcapsules in the 10-200 μm size range suitable for oral delivery, topical applications, or implantable systems. Based on published studies, this technique can achieve encapsulation efficiencies exceeding 90% with appropriate parameter optimization. [3]
Prepare Polymer Solution: Dissolve PCL in dichloromethane at concentrations ranging from 0.5% to 2.5% (w/v) depending on target shell thickness. Add this compound at 0.1-0.5% (w/v) relative to polymer weight and stir until completely homogeneous.
Prepare Aqueous Phase Solution: Dissolve PVA in deionized water at 3.5% (w/v) concentration with heating to 70°C if necessary, then cool to room temperature before use.
Load Active Compound: For hydrophobic actives, incorporate directly into the polymer solution. For hydrophilic actives, prepare as a separate aqueous solution for the inner channel.
Configure Ultrasonic Atomizer: Set nozzle power to 4-6 W based on target particle size (higher power yields smaller particles). Calibrate flow rates for both inner (aqueous) and outer (polymer solution) channels—typically 3 mL/min for inner and 5 mL/min for outer channel.
Generate Microcapsules: Initiate flow through both channels simultaneously and activate ultrasonic vibration. Collect the resulting spray in a stirred PVA solution (0.5-1.0% w/v) to harden the microcapsules.
Solidify and Harvest: Stir collection bath for 1 hour to ensure complete solvent evaporation. Isolate microcapsules by filtration or centrifugation (6000 rpm for 8 minutes), wash with distilled water, and dry under vacuum for 24 hours.
Comprehensive physical characterization is essential to validate microcapsule quality and predict performance in vitro and in vivo. Particle size analysis should be performed using laser diffraction methods, reporting both volume-based distribution and span values to quantify polydispersity. Surface morphology examination via scanning electron microscopy (SEM) provides critical information about surface smoothness, porosity, and structural integrity. Additionally, density measurements and flow properties should be assessed for microcapsules intended for specific administration routes. [3]
Advanced characterization techniques including atomic force microscopy (AFM) for surface topography, BET analysis for surface area quantification, and X-ray photoelectron spectroscopy (XPS) for surface chemistry provide deeper insights into microcapsule properties. The glass transition temperature (Tg) and crystallinity of the polymer matrix should be determined by differential scanning calorimetry (DSC), as these parameters significantly influence drug release kinetics and storage stability. [3]
Encapsulation efficiency determination requires validated extraction and quantification methods specific to the active compound. Typical approaches involve dissolving a known quantity of microcapsules in an appropriate solvent and analyzing the extracted active via HPLC, UV-Vis spectroscopy, or other suitable analytical techniques. Drug loading capacity is calculated as the mass ratio of encapsulated active to total microcapsule mass, with optimal values typically ranging from 5% to 30% depending on the active compound and polymer system. [3]
In vitro release studies should be conducted under conditions relevant to the target application using validated dissolution apparatus. For oral delivery, standard paddle methods at 50-100 rpm in simulated gastrointestinal fluids (SGF, SIF) at 37°C are appropriate. Sampling at predetermined time points followed by active compound quantification allows construction of release profiles. The release kinetics should be modeled using appropriate mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms. [3]
Microencapsulation processes using this compound may encounter several technical challenges that require systematic troubleshooting. Low encapsulation efficiency often results from poor partitioning of the active compound, excessive solubility in the continuous phase, or inadequate emulsion stability. This can be addressed by modifying the solvent system, adjusting the this compound concentration, or implementing more rapid solidification methods. Broad particle size distributions typically stem from inconsistent emulsion droplet formation, which can be improved by optimizing homogenization parameters, adjusting surfactant concentrations, or implementing more precise flow control in atomization systems. [3]
Aggregation during processing represents another common challenge, particularly in high-concentration systems. This can be minimized through appropriate stabilization with this compound, adjustment of solidification conditions, or incorporation of secondary stabilizers. Rapid initial burst release often indicates surface-associated active compound or high porosity in the polymer matrix, which can be addressed by optimizing the core-to-shell ratio, implementing double emulsion techniques, or modifying the polymer composition to reduce permeability. [3]
Transitioning from laboratory-scale to pilot and production scale requires careful consideration of several factors. Process parameter adjustments are often necessary when scaling up ultrasonic atomization systems, as flow dynamics and vibration energy distribution may change with larger equipment. Quality control measures should be implemented at multiple stages of the process to ensure consistency in critical quality attributes. Additionally, economic factors including this compound consumption, solvent recovery, and process efficiency become increasingly important at larger scales and should be optimized through systematic process analysis. [3]
The core challenge in synthesis is improving the yield and purity of the sulfonation step. The following table compares two patented methods that address this.
| Feature | Conventional Method (CN102702040B) | Improved Method (CN117534593A) |
|---|---|---|
| Sulfonation Reagents | Sodium hydrogen sulfite [1] | Sodium sulfite & sodium metabisulfite mixture [2] |
| Reaction Environment | Requires high-pressure, potentially oxygen-free conditions [2] | Ambient pressure, no inert gas protection needed [2] |
| Catalysts | May require catalysts or auxiliary agents [1] | No ion-exchange resin or phase-transfer catalyst needed [2] |
| Reported Yield | Sulfonation yield <75% [2] | High sulfonation yield (specific % not stated) [2] |
| Key Advantage | — | Simpler process, fewer impurities, more suitable for industrial scale-up [2] |
The following diagram illustrates the optimized two-step synthesis workflow based on the improved patent:
Accurately measuring purity is critical. The standard United States Pharmacopeia (USP) monograph method for this compound in capsules was found to be insufficiently precise in some laboratory environments, leading to the development of a new High-Performance Liquid Chromatography (HPLC) assay [3] [4].
Q1: What are the key drivers for needing high-purity this compound in the pharmaceutical industry? Beyond its use as a stool softener, high-purity this compound is critical as a pharmaceutical excipient. It acts as a solubilizing agent for poorly soluble Active Pharmaceutical Ingredients (APIs), enhancing their bioavailability. It also serves as a dispersing and emulsifying agent in drug formulations, where impurities could affect stability and efficacy [5] [6].
Q2: Our synthesis yield is low. What is a common bottleneck? A frequent bottleneck is the sulfonation step. Traditional methods using only sodium bisulfite can suffer from yields below 75% and often require harsh conditions like high pressure. As shown in the synthesis section, adopting a dual-reagent system (sodium sulfite and sodium metabisulfite) under milder conditions can significantly improve sulfonation yield and final product purity [2].
Q3: Why is our HPLC assay result inconsistent with the USP method? The standard USP monograph method may not produce precise and accurate results in all laboratory environments. If you encounter inconsistency, consider developing and validating an in-house reversed-phase HPLC method tailored to your specific equipment and capsule formulation, following ICH Q2(R2) guidelines for validation [3] [4].
Q4: What should we look for when sourcing this compound API? Procurement should focus on more than just cost. Key criteria include:
The table below compares two recently patented synthesis processes that aim to improve yield, purity, and safety over traditional methods.
| Feature | Traditional Two-Step Process | Improved Process (CN118638007A) [1] | High-Purity Process (CN117534593A) [2] |
|---|---|---|---|
| Step 1: Esterification | Maleic anhydride + Isooctanol (with acid catalyst) [2] | Monoester reaction, then diester reaction [1] | Maleic anhydride + Isooctanol in Toluene (with H₂SO₄ catalyst) [2] |
| Step 2: Sulfonation | Ester + Sodium bisulfite in water [2] | Ester + Sodium bisulfite in water [1] | Ester + Na₂SO₃ & Na₂S₂O₅ in Ethanol/Water [2] |
| Key Optimizations | - | Avoids lower alcohols to prevent genotoxic impurities; simplifies work-up [1] | Sulfite/metabisulfite system allows reaction without inert gas or high pressure [2] |
| Purification | Washing with saturated Na₂CO₃, drying with MgSO₄ [1] | Not specified in abstract | Alkali wash, water wash, and distillation of intermediate; recrystallization of final product [2] |
| Reported Advantages | - | Improved productivity, safer product profile, lower cost [1] | High yield, high purity, simple process, mild conditions, suitable for industrialization [2] |
Here are answers to specific problems you might encounter during synthesis.
Problem: Low Sulfonation Yield
Problem: Emulsification During Work-up
Problem: Formation of Genotoxic Impurities
Problem: Low Purity of Final Product
This is a detailed methodology based on the invention described in patent CN117534593A [2].
Title: Preparation of High-Purity this compound via Sulfite/Metabisulfite Sulfonation
Principle: This method simplifies the sulfonation step by using a mixture of sodium sulfite and sodium metabisulfite, which allows the reaction to proceed under mild, non-inert, and atmospheric conditions while achieving high yield and purity.
Workflow Diagram:
Procedure:
Esterification to form Diester:
Purification of Diester Intermediate:
Sulfonation to form this compound:
Work-up and Isolation of Crude Product:
Recrystallization:
The information from recent patents indicates a clear trend towards simplifying the this compound synthesis process while simultaneously addressing critical issues of yield, purity, and safety.
The table below outlines potential problems, their likely causes, and corrective actions based on the core methodology.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Stationary Phase Retention | Flow rate too high; incorrect solvent composition; insufficient centrifugal force [1] [2] | Optimize flow rate; ensure proper solvent saturation; verify centrifuge speed [3] [2] |
| Container Aggregation/Instability | Inadequate surfactant concentration; rapid solvent evaporation [3] | Optimize emulsifier (e.g., Triton X-100); control evaporation rate (e.g., slow stirring) [3] |
| Irregular Container Morphology | Inefficient mixing during emulsification; inconsistent droplet formation [3] | Use high-shear homogenizer; standardize emulsion preparation time/speed [3] |
| Polydisperse Size Distribution | Emulsion droplet coalescence; inhomogeneous mixing [3] | Use rotor-stator homogenizer (e.g., Ultra-Turrax); employ narrower droplet size distribution [3] |
| Poor Drug Loading or Leakage | Incorrect drug-to-polymer ratio; solvent incompatibility [4] | Characterize partition coefficient (KD); ensure drug solubility in selected solvent [4] |
This section provides the methodology for preparing docusate sodium-loaded PS containers using solvent evaporation-induced interfacial precipitation, as found in the search results [3].
The diagram below illustrates the key stages of the experimental procedure.
The search results provided a solid foundation for the core protocol, but details on advanced troubleshooting were limited. To find more specific solutions:
The table below summarizes key physicochemical and formulation parameters for this compound (DOSS) from research data.
| Parameter | Value / Description | Context / Conditions | Source |
|---|---|---|---|
| Reported CMC | 8.2 mM [1] | Information from drug database | DrugBank |
| Experimentally Verified CMC | ~ 8.2 mM | In cyclohexane (solvent system) [2] | Molecular Modeling Study |
| Molecular Weight | 444.56 g/mol [3] | - | Commercial Chemical Supplier |
| CAS Number | 577-11-7 [3] | - | Commercial Chemical Supplier |
| Common Applications | Stool softener API, food additive (E480), surfactant in microemulsions [1] [3] | Pharmaceutical, food, and research industries | Multiple Sources |
A key challenge is that the CMC can shift in different environments. The value of 8.2 mM is confirmed in a cyclohexane solvent system for reverse micelle formation [2]. However, this value may not directly apply to aqueous systems. If your research requires high precision, you will likely need to determine the CMC empirically for your specific conditions.
Since reference CMC values can be limited, here is a general protocol you can adapt to determine the CMC of this compound in your lab.
This is a classic and reliable method for determining CMC. The principle is that as surfactant concentration increases, the surface tension of the solution decreases sharply until the CMC is reached, after which it plateaus.
1. Materials and Equipment
2. Experimental Procedure
3. Data Analysis
Here are solutions to common problems researchers face when working with this compound in microemulsions.
| Problem | Possible Cause | Troubleshooting Steps |
|---|
| Unclear or unstable microemulsion formation. | Surfactant concentration is below the CMC; improper component ratios. | 1. Verify docusate concentration is above suspected CMC. 2. Use a pseudo-ternary phase diagram to find the optimal ratio of oil, docusate (surfactant), and co-surfactant [4]. | | Inconsistent CMC values between experiments. | Variations in temperature, solvent purity, or ionic strength. | 1. Strictly control temperature during solution preparation and measurement. 2. Use high-purity reagents and solvents. 3. Document buffer composition and ionic strength, as these can significantly impact CMC. | | Precipitation or phase separation. | Incompatibility with other formulation components; reaching solubility limit. | 1. Ensure this compound is fully dissolved in your solvent system. 2. Re-evaluate the formulation composition, potentially incorporating a co-surfactant like PEG to improve stability [4]. |
For a comprehensive approach to developing a microemulsion using this compound, follow the workflow below. This diagram outlines the key stages from initial setup to final optimization.
Does docusate sodium have any known drug interactions? Yes, but they are limited. This compound is known to have a minor interaction with mineral oil [1] [2]. It increases the absorption of mineral oil from the gastrointestinal tract, which should be avoided [3] [4]. Overall, it has no known moderate or severe interactions with other drugs [1] [2].
Can this compound affect the absorption of other drugs by inhibiting P-glycoprotein (P-gp)? While this compound is not a potent P-gp inhibitor, one study notes it can block the activity of another efflux transporter, ABCG2 (BCRP) [5]. Its overall effect on the oral bioavailability of P-gp substrate drugs is considered minimal, providing a wide selection of excipients for formulation with low risk [6].
What is the clinical relevance of docusate's interaction profile? From a clinical perspective, docusate's interaction profile is very favorable. The primary concern is its combination with mineral oil. Its lack of significant interactions with major drug-metabolizing enzymes or transporters makes it a safe choice for patients taking multiple medications [1] [2].
For researchers investigating how excipients like this compound interact with efflux transporters, here are key methodologies.
1. Calcein-AM Accumulation Assay This assay measures P-gp function indirectly. Calcein-AM is a non-fluorescent substrate of P-gp. Inside the cell, esterases convert it to fluorescent calcein. P-gp inhibition leads to increased intracellular accumulation of calcein-AM and higher fluorescence [6].
2. Digoxin Flux Assay This direct transport assay uses a known P-gp substrate, digoxin, across a cell monolayer.
The following diagram illustrates the workflow for screening excipient effects on P-gp activity using these two primary assays:
For comparison, the table below lists other pharmaceutical excipients that have demonstrated P-gp inhibition in research models.
| Excipient | Reported Mechanism of P-gp Inhibition | Research Model |
|---|---|---|
| D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | Decreases P-gp expression, reduces mitochondrial membrane potential, depletes ATP, inhibits P-gp-ATPase activity [5]. | Caco-2 cells, in vivo models [5]. |
| β-Cyclodextrin (and derivatives) | Weakens P-gp-ATPase activity [5]. | Caco-2 cells, everted gut sac [5]. |
| Pluronic (various types) | Inhibits P-gp function (specific mechanisms not fully elucidated for all types); reduces ATP levels [5]. | MDCK-MRP2 cells, LLC-PK1-P-gp cells [5]. |
| Polyethylene Glycols (PEGs) | Inhibits P-gp-mediated efflux in a concentration-dependent manner (mechanism not fully known) [5]. | Caco-2 cells, rat intestinal mucosa [5]. |
| Tween 20, Tween 80, Brij, Cremophor EL | Explicitly inhibits P-gp efflux function in a concentration-dependent manner [5]. | MDCK-MDR1 cells [5]. |
| This compound | Shown to block ABCG2 (BCRP) efflux activity [5]. | Research models noted in literature [5]. |
This compound, also known as dioctyl sodium sulfosuccinate, is an anionic surfactant compound used primarily as a laxative but presenting unique analytical challenges due to its surfactant properties and diverse formulation matrices. Pharmaceutical researchers and analytical scientists frequently encounter difficulties when developing and validating methods for this compound quantification, particularly when working with soft gelatin capsules and other complex dosage forms. This technical support guide addresses the most common analytical challenges and provides evidence-based troubleshooting approaches to ensure method robustness, accuracy, and regulatory compliance.
The surface-active nature of this compound creates particular difficulties in chromatographic separation and sample preparation, often resulting in peak tailing, inadequate resolution, or insufficient recovery. Furthermore, the complex excipient systems in soft gelatin capsules can interfere with analysis, requiring specialized extraction techniques. This guide synthesizes current methodologies from recent scientific literature to provide comprehensive solutions for these persistent analytical problems, with a focus on HPLC-based methods that have demonstrated success in rigorous validation studies.
Reverse-phase HPLC remains the primary analytical technique for this compound quantification, but method development requires careful optimization of several critical parameters to overcome the compound's surfactant properties. The following table summarizes key parameters from successfully validated methods:
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Literature 1 | Literature 2 | USP Compendial |
|---|---|---|---|
| Column | C18 (250 × 4.6 mm, 5μm) | C8 (150 × 4.6 mm, 3.5μm) | Not specified |
| Mobile Phase | Phosphate buffer:ACN (20:80) | Acetonitrile:water with ion-pairing | Varies by product |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Method-dependent |
| Detection | UV 210 nm | Charged aerosol detection | UV 200-210 nm |
| Injection Volume | 10 μL | 20 μL | Typically 10-20 μL |
| Column Temperature | 30°C | 25°C | Ambient |
The stationary phase selection represents one of the most critical decisions in method development. While C18 columns are widely available and frequently used, C8 columns may provide better peak symmetry for this compound due to reduced hydrophobic interaction with the stationary phase, which can be problematic with this surfactant compound. The carbon load and endcapping of the selected column significantly impact peak shape, with heavily endcapped columns generally providing better reproducibility [1] [2].
The aqueous-organic composition of the mobile phase must be carefully optimized to balance retention, peak shape, and analysis time. A higher organic modifier concentration (typically acetonitrile) generally improves peak symmetry but may compromise retention. The use of buffer systems like phosphate (10-20 mM) at acidic pH (2.5-4.0) helps suppress ionization of residual silanols on the stationary phase and the analyte itself, significantly improving peak shape. For methods requiring enhanced sensitivity, ion-pairing reagents such as triethylamine (0.1-0.5%) can be employed to improve retention and resolution, though these may require longer column equilibration times and can impact column longevity [1] [3].
Sample preparation for this compound analysis presents unique challenges, particularly for soft gelatin capsule formulations, where the capsule shell and complex excipient systems can interfere with analysis. The following workflow illustrates the optimal sample preparation process:
The critical first step involves complete dissolution of the soft gelatin capsule shell using aqueous solution with gentle heating (approximately 40-50°C), followed by the addition of methanol which causes precipitation of gelatinous material. This approach successfully separates the this compound from the capsule excipients while maintaining the compound's stability and recovery. The addition of an internal standard early in the process (such as those used in related pharmaceutical compounds) corrects for variability in subsequent steps and improves method precision [4] [1].
The high viscosity of dissolved capsule contents presents a significant challenge for quantitative transfer. Using warm diluent (40-50°C) reduces viscosity and improves transfer accuracy. For low-dose formulations, a concentration step may be necessary, requiring careful optimization to prevent this compound precipitation or degradation. The use of class A volumetric glassware throughout the preparation process is essential for maintaining accuracy, particularly when working with the small sample sizes typical of capsule formulations [1] [2].
Robust method validation is essential for generating reliable this compound analytical data, particularly given the compound's analytical challenges. The following table outlines key validation parameters and typical acceptance criteria based on ICH Q2(R2) guidelines:
Table 2: Method Validation Parameters & Acceptance Criteria
| Validation Parameter | Experimental Requirements | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from closest eluting impurity | R > 2.0 |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%) | 98-102% recovery |
| Precision | 6 replicates at 100% test concentration | RSD ≤ 2.0% |
| Intermediate Precision | Different analyst, instrument, day | RSD ≤ 3.0% |
| Linearity | 5 concentrations (50-150% of target) | R² ≥ 0.995 |
| Range | Established from linearity data | 80-120% of test concentration |
| Robustness | Deliberate variations in critical parameters | System suitability met |
Specificity demonstration requires showing baseline separation of this compound from all potential impurities, degradation products, and formulation excipients. Forced degradation studies (acid/base, oxidative, thermal, and photolytic stress) should be performed to demonstrate stability-indicating capabilities. The use of diode array detection to verify peak purity is highly recommended for confirming specificity in stability-indicating methods [1] [2].
System suitability testing must be performed before each analytical run to ensure method reliability. Based on validated methods, the following parameters should be monitored: tailing factor (<2.0), theoretical plates (>2000), and relative standard deviation of replicate injections (<2.0%). The tailing factor is particularly critical for this compound due to its surfactant properties, which can cause significant peak asymmetry if mobile phase composition is not properly optimized [1] [3].
Poor Peak Shape: If this compound peaks exhibit severe tailing or fronting, first verify mobile phase pH (should be acidic, 2.5-4.0) and buffer concentration (10-20 mM phosphate). Consider increasing organic modifier percentage by 5-10% or switching to a column with different selectivity (C8 instead of C18). Secondary interactions with stationary phase silanols are a common cause of tailing for ionic compounds like this compound [1] [2].
Retention Time Drift: Significant retention time shifts during sequence runs often indicate insufficient mobile phase equilibration or pH instability. Ensure adequate equilibration time (至少10 column volumes) after mobile phase modification. Prepare fresh buffer daily and consider using a mobile phase regulator if available. When using ion-pairing reagents, equilibration time may need to be extended to 20-30 column volumes [3].
Variable Recovery: Inconsistent recovery values typically originate from sample preparation inconsistencies. Ensure consistent heating time and temperature during capsule dissolution. Maintain consistent settling time after methanol addition before filtration. Verify filter compatibility by comparing filtered versus centrifuged results – nylon filters generally show better compatibility than PVDF for this compound samples [4] [1].
Method Verification: When implementing compendial (USP) methods, complete verification studies must be conducted under actual conditions of use. The FDA has cited laboratories for failure to properly verify USP methods for this compound products, particularly when compendial methods were modified without proper validation [5].
Data Integrity: Ensure complete and accurate documentation of all analytical data, including chromatographic raw data, sample preparation records, and reference standard documentation (lot number, expiration date, certification). The use of controlled electronic systems with audit trails is recommended for regulatory compliance [5].
Microbiological Testing: For products requiring microbiological testing (such as oral solutions), appropriate method suitability must be demonstrated for each product matrix. Regulatory actions have occurred when laboratories failed to validate microbiological methods for detecting contaminants like Burkholderia cepacia in this compound products [5] [6].
Beyond its therapeutic uses, this compound has emerged as a valuable counterion in pharmaceutical development for creating ionic liquids (ILs) of poorly soluble drugs. This application exploits docusate's amphiphilic character to improve solubility and bioavailability of challenging compounds, as demonstrated with anthelmintic benzimidazoles. The following workflow illustrates this innovative application:
This approach has successfully created ionic liquids with >30-fold higher solubility in lipid-based delivery systems compared to the original drug substances. Analytical characterization of these ionic liquids requires specialized approaches, including assessment of melting point (typically <100°C for ILs), solubility in both aqueous and organic media, and in vitro efficacy testing [7].
This compound has also found application as a membrane cleaning agent in forward osmosis processes, where its surfactant properties enable effective fouling mitigation at remarkably low concentrations (CMC = 0.02% w/v). This application leverages docusate's ability to penetrate and soften hard fouling layers, similar to its action on cerumen and fecal masses. Analytical methods for monitoring this compound in environmental applications may require adaptation of pharmaceutical methods with greater emphasis on detection sensitivity [8].
Q1: Why does this compound exhibit such poor peak shape in HPLC, and what are the most effective solutions?
A1: this compound's surfactant properties cause interactions with residual silanols on the stationary phase, leading to peak tailing. The most effective solutions include: using acidic mobile phase (pH 2.5-4.0) with phosphate buffer, selecting heavily endcapped C8 or C18 columns, increasing organic modifier concentration (up to 80% ACN), and adding triethylamine (0.1-0.5%) as an ion-pairing reagent [1] [3].
Q2: What is the optimal approach for sample preparation of soft gelatin capsules containing this compound?
A2: The optimal approach involves: (1) dissolving the capsule shell in warm water (40-50°C), (2) adding methanolic internal standard solution, (3) diluting with methanol to precipitate gelatin, (4) allowing precipitate to settle for 15-20 minutes, and (5) filtering through 0.45μm nylon syringe filter before HPLC analysis. This approach provides >98% recovery with minimal interference [4] [1].
Q3: How should I approach validation of a stability-indicating method for this compound?
A3: Follow ICH Q2(R2) guidelines with emphasis on: (1) specificity through forced degradation studies (acid, base, oxidation, heat, light), (2) peak purity verification using diode array detection, (3) accuracy with spike recovery at 80%, 100%, 120% levels, and (4) robust system suitability criteria (tailing factor <2.0, plates >2000) [1] [2].
Q4: What are the common regulatory pitfalls in this compound method validation?
A4: Common pitfalls include: (1) failure to properly verify USP methods, (2) inadequate documentation of reference standard qualification (lot number, expiration), (3) insufficient method robustness testing, and (4) lack of data integrity controls (particularly audit trails for electronic data). Address these through comprehensive protocol-driven validation [5].
Q5: Can I use UV detection for this compound analysis, and what wavelength is optimal?
The table below summarizes key findings from recent studies on docusate sodium, highlighting the contrasting evidence.
| Study Population / Context | Reported Efficacy & Key Findings | Comparative Agent | Citation |
|---|---|---|---|
| Hospitalized Pediatric Patients (2025 study) | 66.7% had a bowel movement within 72 hours. Time to first bowel movement: 48.9 hours. Found to have comparable efficacy and safety to PEG-3350 [1] [2]. | PEG-3350 (71.1% efficacy in 72h) | [1] [2] |
| Postoperative Adults (Rotator Cuff Repair, 2022) | No significant difference in constipation rates vs. control. 71.4% of patients experienced constipation (vs. 64.3% in control group) [3]. | Senna, Control (No Treatment) | [3] |
| Adult Inpatients (Quality Improvement Focus, 2024) | A large body of literature shows docusate lacks efficacy and is no better than placebo. Successful de-implementation campaigns have removed it from hospital formularies [4]. | Placebo | [4] |
| Hospice Patients (2013) | No significant differences in outcomes between docusate + senna and placebo + senna groups [5]. | Placebo | [5] |
For researchers looking to design their own studies, here is a detailed breakdown of the methodology from the key 2025 pediatric study that reported positive efficacy results.
This study provides a protocol for comparing the efficacy of this compound with an active comparator (PEG-3350) [1] [2].
The following workflow diagram illustrates the experimental design of this retrospective study:
What is the proposed mechanism of action of this compound? Docusate is classified as a surfactant or stool softener. Its proposed mechanism is to reduce the surface tension at the oil-water interface within the stool, which theoretically allows water and lipids to penetrate the fecal mass, thereby softening it and easing passage [5]. However, clinical studies often do not show a resultant increase in stool water content, which may explain its variable efficacy [5].
How does docusate's efficacy compare to PEG-3350 in the latest research? The evidence is conflicting and appears to be population-dependent. A 2025 study in pediatric inpatients found no significant difference in efficacy, with bowel movement rates of 66.7% for docusate vs. 71.1% for PEG-3350 (p=0.5196) [1] [2]. In contrast, numerous studies in adult populations (including postoperative and hospice patients) consistently show that docusate is not superior to placebo, whereas PEG-3350 is a well-established effective osmotic laxative [5] [4] [3].
What are the critical considerations for designing a docusate efficacy trial?
Why is docusate still widely used if evidence for its efficacy is weak? Docusate was patented in 1937, long before modern FDA efficacy standards. Its continued use is often attributed to historical practice, its excellent safety profile, and its perceived gentleness, which appeals to clinicians and patients despite the growing evidence for more effective alternatives [5] [4].
Table 1: Docusate Sodium as a Cerumenolytic Agent
| Aspect | Details |
|---|---|
| Primary Use | Cerumen impaction removal; facilitates visualization of the tympanic membrane [1] [2] [3]. |
| Reported Efficacy | Shown to be a more effective cerumenolytic than triethanolamine polypeptide, with one study showing 81% of tympanic membranes fully visualized after use (with or without irrigation) [1] [4]. In vitro studies show cerumenolytic efficacy comparable to sodium bicarbonate [5]. |
| Safety & Irritation Profile | Generally considered safe. Adverse effects are typically mild. The most commonly reported issues include local discomfort, irritation, or pain in the external auditory canal [6] [7]. |
| Postulated Irritation Mechanisms | 1. Altered Local Environment: Surfactant action disrupts the cerumen layer, potentially changing the local pH and skin microenvironment [8]. 2. Direct Chemical Irritation: Sensitivity to the active ingredient or other components in the formulation (e.g., solvents, preservatives). 3. Compromised Skin Barrier: Pre-existing conditions like eczema or dermatitis can make the canal more susceptible to irritation [2] [8]. |
Table 2: Irritation Risk Factors and Mitigation Strategies
| Risk Factor | Evidence & Mechanism | Mitigation Strategy for Study Design |
|---|---|---|
| Pre-existing Dermatologic Conditions | Conditions like eczema, seborrheic dermatitis, or psoriasis impair the skin barrier of the ear canal, increasing susceptibility to irritation and infection [2] [8]. | Screen study participants for history of chronic dermatologic diseases of the ear. Consider these as potential exclusion criteria. |
| Frequency and Duration of Use | While not explicitly studied for docusate, prolonged use of any topical agent can disrupt the natural flora and protective cerumen layer [8]. | Define and limit the application period in the protocol (e.g., twice daily for 3-7 days). Avoid indefinite use. |
| Concurrent Trauma or Infection | Inflammation from subclinical otitis externa or micro-trauma from cotton swabs makes the canal more vulnerable to irritation from any agent [8]. | Perform otoscopic examination at baseline to rule out active infection or significant trauma before enrollment. |
| Tympanic Membrane Integrity | Use of cerumenolytics is contraindicated with a perforated tympanic membrane or patent tympanostomy tube due to risk of middle ear exposure and irritation [2] [3]. | Confirm an intact tympanic membrane before application. This is a critical safety step. |
For researchers developing or testing new formulations of this compound or comparing its profile to other agents, the following experimental approaches can be valuable.
Protocol 1: In Vitro Cerumen Disintegration and Irritation Potential This methodology is adapted from a study comparing cerumenolytic efficacy [5].
Protocol 2: Clinical Evaluation of Local Tolerability This design is based on elements from clinical trials on cerumenolytics [1] [7].
Q1: What is the clinical evidence regarding the safety and irritation profile of this compound ear drops? A1: Clinical evidence indicates that this compound is generally safe. A Cochrane review of multiple studies found that adverse effects from various ear drops (including docusate) were infrequent and typically mild, such as transient local irritation or pain. No serious adverse events were reported in the included trials [7]. Another study specifically on docusate reported no adverse events [4].
Q2: Are there any known contraindications for using this compound in the ear? A2: Yes. This compound and other cerumenolytics should not be used if there is a known or suspected perforation of the tympanic membrane or a patent tympanostomy tube. Instilling drops in these situations can lead to middle ear irritation and potential damage [2] [3].
Q3: How does this compound compare to other common cerumenolytic agents like hydrogen peroxide or sodium bicarbonate in terms of irritation potential? A3: While direct comparative studies on irritation are limited, the Cochrane review concluded there is no high-quality evidence to show that one type of cerumenolytic (water-based, oil-based, non-water/non-oil-based) is significantly more effective or causes fewer adverse effects than another [7]. The choice of agent often depends on local protocol and clinician preference. One in vitro study found docusate and sodium bicarbonate to be equally effective, but irritation was not measured [5].
Q4: What should be done if a subject in our study reports irritation after instillation of docusate drops? A4:
The following diagram outlines a logical pathway for identifying and addressing irritation based on the protocols above.
The following methodology is adapted from a study where sodium docusate was used to generate nanosuspensions of poorly water-soluble drugs [1].
1. Objective: To generate and stabilize API nanoparticles using docusate sodium in combination with a polymeric additive during antisolvent crystallization.
2. Materials:
3. Procedure:
The workflow for this protocol can be visualized as follows:
Here are answers to common questions and issues you might encounter.
Q1: What is the specific function of this compound in this process? In the protocol described, this compound acts as a nucleation promoter. It enhances the rate of primary nucleation, leading to the formation of a larger number of initial crystals. When a greater number of crystals form from the same amount of API, the result is a reduction in the final particle size [1].
Q2: Why is a polymer needed in combination with this compound? A single additive often cannot effectively control both nucleation and crystal growth. The combination strategy uses:
Q3: My particles are agglomerating after freeze-drying. What can I do? Agglomeration during freeze-drying is a common challenge due to capillary stresses as ice sublimates [1].
Q4: How can I control or select for a specific polymorph? While the search results do not mention this compound controlling polymorphism directly, general strategies for polymorph control are highly relevant [2]:
The table below summarizes the distinct roles of the additives in the combined approach.
| Additive | Example | Primary Function | Impact on Process |
|---|---|---|---|
| Sodium Docusate (DOSS) | Surfactant | Promotes nucleation | Increases nucleation rate, leading to more numerous and smaller particles [1] |
| Polymeric Stabilizer | PVA, HPMC | Inhibits crystal growth and agglomeration | Stabilizes the particle size distribution post-nucleation, preventing Ostwald ripening and agglomeration [1] |
To advance your work on this compound polymorph control, consider these directions:
| Study / Review Focus | Patient Population | Intervention & Comparison | Key Efficacy Outcomes |
|---|---|---|---|
| Comprehensive Review (McRorie et al., 2021) [1] | Constipated population | 7 RCTs (1956-2021): Docusate (100-400 mg/day) vs. Placebo | No significant difference in stool softening effect between docusate and placebo in any of the 7 studies [1]. |
| Stool Water Content Study (McRorie et al., 2021) [1] | Chronic idiopathic constipation (n=170) | Docusate (200 mg/day) vs. Psyllium (10.2 g/day) for 2 weeks | Docusate had no significant effect on stool water content (remained <72%, hard stool). Psyllium significantly increased water content to normal levels (p<0.05) [1]. |
| Hospice Patient RCT (Tarumi et al., 2013) [2] | Hospice patients (n=74) | Docusate + Senna vs. Placebo + Senna for 10 days | No significant differences in stool frequency, volume, consistency, or patient perceptions of bowel movements [3] [2]. |
| Medication Use Evaluation (WPB VA, 2024) [4] | Veterans in community living center | Docusate added to bowel regimens vs. regimens without docusate | Docusate did not reduce the need for rescue constipation medications, suggesting minimal benefit [4]. |
For researchers, the methodology of these studies is critical for evaluating the evidence.
The following diagram illustrates the evidence-based rationale for moving away from docusate therapy, linking its lack of efficacy to clinical consequences and the resulting de-implementation efforts.
| Study Population & Citation | Intervention & Comparison | Primary Outcome Measure | Key Efficacy Results (Complete Clearance) | Notes & Additional Findings |
|---|
| Mixed-age ED patients (Singer et al. [1] [2]) | • Docusate sodium (1 mL) • Triethanolamine polypeptide (1 mL) Both followed by saline irrigation if needed. | Proportion of tympanic membranes completely visualized after treatment (with or without irrigation). | • This compound: 82% • Triethanolamine polypeptide: 35% (Difference: 47%; 95% CI, 22% to 71%) | • Effect more pronounced in children ≤5 years. • No adverse events reported. • Docusate was noted as less expensive [1]. | | Children (6 mos-5 yrs) (Whatley et al. [3] [4]) | • This compound (1 mL) • Triethanolamine polypeptide (1 mL) • Saline control (1 mL) All followed by irrigation if needed. | Proportion of tympanic membranes completely visualized after treatment (with or without irrigation). | • This compound: 53% • Triethanolamine polypeptide: 43% • Saline control: 68% (P = 0.17, not statistically significant) | • No significant benefit of either active agent over saline control. • One report of ear canal bleeding; no other adverse events. |
To evaluate the efficacy of these cerumenolytics, researchers have employed both in vivo clinical trials and in vitro laboratory studies. The methodologies of the key clinical trials are detailed below.
This study was designed as a prospective, randomized, controlled, double-blind trial.
This study focused specifically on a pediatric population using a similar but expanded design.
Beyond clinical trials, in vitro studies help understand the fundamental cerumenolytic action. One such study directly compared the dissolving power of this compound and 2.5% sodium bicarbonate [5].
The experiment involved incubating pre-weighed human cerumen samples with the test solutions and using spectrophotometry to measure the concentration of dissolved cerumen in the solution, based on the Beer-Lambert Law [5]. The study concluded that 2.5% sodium bicarbonate had a statistically significant, higher cerumenolytic effect than this compound in a time-dependent manner [5]. This suggests that the efficacy of a cerumenolytic can vary greatly depending on its chemical properties, and docusate may not be the most potent agent in a laboratory setting.
The following diagram illustrates the workflow of this in vitro experiment:
The conflicting results between the clinical trials and the in vitro data highlight several important considerations for drug development and clinical research:
The value of docusate sodium in treating constipation is a subject of ongoing debate, with comparative studies yielding mixed results.
| Product/Agent | Class | Reported Efficacy vs. Docusate | Key Findings & Context |
|---|---|---|---|
| This compound | Surfactant (Stool Softener) | Baseline | Multiple reviews find no significant difference from placebo for increasing stool frequency/softness [1] [2]. |
| Placebo | Inactive Control | No significant difference | Used as a control in multiple studies; docusate showed no superior effect [1] [2]. |
| Sennosides | Stimulant Laxative | More effective | A sennosides-only protocol produced more bowel movements than a docusate-sennosides combination in cancer patients [1] [3]. |
| Psyllium | Bulk-forming Laxative | More effective | Found to be more useful for chronic constipation than docusate; docusate had no significant impact on stool water content [1] [4]. |
| PEG 3350 | Osmotic Laxative | Comparable efficacy | A 2025 pediatric study found no significant difference in the rate of bowel movements between docusate and PEG 3350 [5]. |
The table below summarizes its performance in a non-medical, industrial context, where its surfactant properties are effectively utilized.
| Application Context | Comparative Surfactant | Key Performance Finding | Supporting Data |
|---|---|---|---|
| Forward Osmosis Membrane Cleaning [6] | Traditional Alkaline/Acid Cleaners | Superior | Sodium docusate achieved ~100% water flux recovery in fouled membranes, outperforming conventional methods and allowing milder cleaning conditions [6]. |
| Supersaturation Maintenance in Drug Formulations [7] | SDS, Tween 80, Vitamin E TPGS | Variable | This compound increased the induction time for nucleation of clotrimazole, performing better than SDS or Tween 80, but its effect was reduced by polymer interaction [7]. |
For researchers, the methodology behind these comparisons is critical. Here are the experimental protocols from key studies.
A 2025 multicenter retrospective study compared oral docusate and PEG 3350 in hospitalized pediatric patients (1 month to 18 years) [5].
A 2019 study systematically evaluated the impact of this compound and other surfactants on the desupersaturation of a model drug, clotrimazole [7].
A 2022 study pioneered the use of sodium docusate to clean forward osmosis (FO) membranes fouled by landfill leachate [6].
This compound is an anionic surfactant. Its effectiveness is determined by its fundamental properties and interactions, as illustrated in the pathways below.
A major factor influencing docusate's performance in drug formulations is its interaction with polymer excipients, which can be competitive.
This competitive interaction can reduce the polymer's ability to inhibit crystallization, destabilizing the drug formulation [7].
The table below summarizes the key characteristics of the different docusate salts based on the gathered information.
| Feature | Docusate Sodium | Docusate Calcium | Docusate Potassium |
|---|---|---|---|
| Drug Class | Stool softener (surfactant laxative) [1] [2] [3] | Stool softener (surfactant laxative) [4] [3] | Stool softener (surfactant laxative) [2] |
| Mechanism of Action | Lowers surface tension of stool, allowing water and lipids to penetrate, resulting in softer stool [1] [5] [6] | Presumed to be the same as this compound [4] [3] | Presumed to be the same as this compound |
| Common Adult Dosage | 50-500 mg daily, often 100-300 mg in single or divided doses [1] [7] [6] | 240 mg once daily [1] [4] [7] | Information not specified in search results |
| Available Forms | Capsules, tablets, liquid, syrup, rectal enema [1] [2] [6] | Capsules (240 mg softgels) [4] [6] [3] | Information not specified in search results |
| Key Consideration | Contains sodium; may be a concern for patients on sodium-restricted diets [4] | Often marketed as a low-sodium alternative [4] | Information not specified in search results |
| Status | Widely available [4] | Specific brand (Major Pharmaceuticals) discontinued; other brands may be available [4] | Information not specified in search results |
A prominent theme across the scientific literature is the questionable efficacy of docusate products. Multiple systematic reviews and clinical studies have found little to no evidence that docusate is more effective than a placebo or other laxatives [1] [7] [5].
The following diagram illustrates the proposed mechanism of action for docusate salts, which is consistent across the different types.
The methodologies from key clinical studies provide a template for evaluating docusate.
For researchers and drug development professionals, the data suggests that reformulating different docusate salts is unlikely to yield significant therapeutic advantages, as the core issue appears to be the limited efficacy of the docusate molecule itself.
Given the evidence, research efforts may be better directed toward more effective alternatives, which were noted in the search results. The table below lists some common alternatives, though this list is not exhaustive.
| Alternative | Class | Reported Relative Efficacy |
|---|---|---|
| Psyllium | Bulk-forming laxative | More effective than this compound for increasing stool frequency and water content [1] [7] |
| Polyethylene Glycol (PEG) 3350 | Osmotic laxative | Recommended as a first-line osmotic agent; cited as a gentle, long-term option [1] [4] |
| Senna / Sennosides | Stimulant laxative | Found to be as effective as or more effective than docusate-senna combinations [1] [4] |
| Magnesium Salts (e.g., Citrate) | Osmotic laxative | Used for faster-acting, occasional relief [4] |
| Study Population & Design | Intervention Groups | Key Efficacy Findings | Clinical Implications |
|---|
| Hospitalized Cancer Patients [1] Comparison of two bowel protocols | • S: Sennosides-only • DS: Sennosides + Docusate (400-600 mg/day) | • S group had more bowel movements [1] • 62.5% of S group had BM >50% of days vs. 32% in DS group (in symptom control patients) [1] • 57% of DS group required extra interventions (enemas, etc.) vs. 40% of S group [1] | Senna alone was more effective than the combination in a high-risk, opioid-induced constipation population. | | Hospice Patients [2] Randomized Controlled Trial (RCT) | • Docusate + Sennosides • Placebo + Sennosides | No significant difference in stool frequency, volume, or consistency between groups [2]. | Adding docusate provided no measurable benefit over senna alone. | | Post-Op (Rotator Cuff Repair) [3] RCT | • Docusate Sodium • Senna Glycoside • Control (Nothing) | No significant difference in constipation prevalence, symptoms, or quality of life between the three groups [3]. | Neither docusate nor senna monotherapy was effective for post-operative constipation in this study. |
To ensure the validity and reproducibility of these findings, the key studies employed rigorous methodologies.
This study compared two sequential cohorts of patients following different standardized bowel protocols.
This study was designed to specifically test the additive value of docusate in a vulnerable population where it is commonly used.
The lack of additive effect can be understood by examining the distinct, and potentially non-synergistic, mechanisms of each drug.
The clinical evidence suggests that simply softening the stool without enhancing the propulsive motility of the colon is insufficient to improve outcomes in patients with significant constipation, particularly when motility is suppressed (e.g., by opioids). The driving force for defecation appears to be the stimulant effect of senna.
For researchers and clinicians, the evidence indicates:
| Context | Comparative Agent | Key Findings | Conclusion on Efficacy |
|---|---|---|---|
| Constipation (In Vivo - Adults) | Placebo, Sennosides, Psyllium | No significant difference in stool frequency, softening, or ease of passage compared to placebo; less effective than sennosides-only protocols [1] [2] | Largely Ineffective; comparable to placebo and less effective than alternatives. |
| Constipation (In Vivo - Pediatrics) | PEG-3350 | 66.7% of pediatric patients had a bowel movement within 72 hours vs. 71.1% with PEG-3350; no statistically significant difference [3] [4] | Comparable to PEG-3350 in one pediatric study, but this contrasts with adult data. |
| Cerumenolytic (In Vitro) | 2.5% Sodium Bicarbonate | Significantly lower turbidity, optical density, and dissolved cholesterol levels compared to sodium bicarbonate [5] | Less Effective than sodium bicarbonate in dissolving earwax. |
| Cerumenolytic (In Vitro) | 2.5% Sodium Bicarbonate | No significant difference in cerumen weight gain or disintegration scores compared to sodium bicarbonate [6] | Not Inferior to sodium bicarbonate in one study. |
For researchers, the specific methodologies and quantitative results from key studies are critical.
An in vitro study provided a quantitative comparison of earwax dissolution [5]:
This workflow summarizes the experimental protocol for the in vitro cerumen dissolution study:
The following diagram illustrates the proposed mechanism of this compound for treating constipation, which explains its theoretical use despite a lack of clinical efficacy.
The diagram highlights the core issue: a clear evidence gap exists between the drug's proposed pharmacological mechanism and its actual performance in controlled clinical trials [1] [7] [2]. This has led to active de-implementation initiatives in clinical practice, where hospitals are removing docusate from formularies and standardized order sets in favor of more effective agents [2].
For scientists and drug development professionals, the case of this compound serves as a critical lesson:
Corrosive;Irritant